Product packaging for Boc-Val-Pro-OH(Cat. No.:CAS No. 23361-28-6)

Boc-Val-Pro-OH

Cat. No.: B558034
CAS No.: 23361-28-6
M. Wt: 314.38 g/mol
InChI Key: VUYWLCHFKCFCNH-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Val-Pro-OH, also known as this compound, is a useful research compound. Its molecular formula is C15H26N2O5 and its molecular weight is 314.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2O5 B558034 Boc-Val-Pro-OH CAS No. 23361-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-9(2)11(16-14(21)22-15(3,4)5)12(18)17-8-6-7-10(17)13(19)20/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYWLCHFKCFCNH-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453190
Record name Boc-Val-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23361-28-6
Record name Boc-Val-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Boc-Val-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

Issued for: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of the N-α-tert-Butoxycarbonyl-L-valyl-L-proline Dipeptide

This document provides a concise technical overview of the dipeptide Boc-Val-Pro-OH, focusing on its fundamental physicochemical properties. The information herein is intended to support research and development activities in peptide synthesis and pharmaceutical sciences.

Core Compound Data

This compound, also known as N-Boc-L-Valine-L-Proline, is a protected dipeptide commonly used as a building block in solid-phase and solution-phase peptide synthesis.[1] The tert-butoxycarbonyl (Boc) group protects the N-terminus of the valine residue, enabling controlled, sequential elongation of peptide chains.[1]

Quantitative data and key identifiers for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 314.38 g/mol [1][2][3]
Molecular FormulaC₁₅H₂₆N₂O₅
IUPAC Name(S)-1-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid
Common SynonymsBoc-L-valyl proline; N-tert-Butoxycarbonyl-L-valyl-L-proline
CAS Number23361-28-6

Experimental Protocol: Molecular Weight Verification

The accurate molecular weight of synthetic peptides and their intermediates is critical for identity confirmation and purity assessment. The standard and most definitive method for this determination is Mass Spectrometry (MS).

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Infusion & Ionization: The sample solution is introduced into the ESI source of the mass spectrometer. A high voltage is applied to a capillary needle, causing the solution to nebulize into a fine spray of charged droplets.

  • Desolvation: The charged droplets evaporate with the aid of a drying gas (e.g., nitrogen), leading to a reduction in droplet size and an increase in charge density. This process ultimately results in the formation of gas-phase protonated molecular ions, primarily [M+H]⁺.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection & Spectrum Generation: A detector records the abundance of ions at each m/z value. For this compound (MW = 314.38), the primary ion detected in positive ion mode would be the [M+H]⁺ adduct at an m/z value of approximately 315.39.

Visualization of Experimental Workflow

The logical flow for the experimental verification of the molecular weight of this compound using mass spectrometry is depicted below.

G cluster_prep 1. Sample Preparation cluster_ms 2. Mass Spectrometry Analysis cluster_data 3. Data Processing p1 Weigh this compound p2 Dissolve in ACN/H₂O + 0.1% FA p1->p2 m1 Infusion & Electrospray Ionization (ESI) p2->m1 m2 Ion Separation (m/z Analysis) m1->m2 d1 Detect [M+H]⁺ Ion m2->d1 d2 Confirm m/z ≈ 315.39 d1->d2 result Result: Molecular Weight Verified d2->result

Workflow for Molecular Weight Verification by ESI-MS.

References

An In-depth Technical Guide to Boc-Val-Pro-OH: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-valyl-L-proline, commonly abbreviated as Boc-Val-Pro-OH, is a dipeptide derivative of significant interest in the fields of peptide chemistry, drug discovery, and protein engineering.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the valine residue enhances its stability and solubility, making it a versatile building block in solid-phase and solution-phase peptide synthesis.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis, purification, and characterization of this compound.

Chemical Structure and Properties

This compound consists of an L-valine residue linked to an L-proline residue via a peptide bond. The amino group of valine is protected by a Boc group.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueReference(s)
IUPAC Name (2S)-1-((S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid
Synonyms N-Boc-L-Valine-L-Proline, Boc-L-valyl proline[1][2]
CAS Number 23361-28-6[1]
Molecular Formula C15H26N2O5
Molecular Weight 314.38 g/mol
Appearance White to off-white powder
Melting Point 137-138 °C
Purity ≥99% (HPLC)
Storage Conditions 0 - 8 °C, Store in a dry place
Solubility Soluble in DMSO

Experimental Protocols

Synthesis of this compound

This protocol describes the coupling of Boc-L-valine and L-proline methyl ester, followed by saponification to yield the final product.

Materials:

  • Boc-L-valine

  • L-proline methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Coupling Reaction:

    • Dissolve L-proline methyl ester hydrochloride (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.

    • In a separate flask, dissolve Boc-L-valine (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.

    • Add the Boc-L-valine solution to the L-proline methyl ester solution dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

    • Combine the filtrates and wash sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-Val-Pro-OMe.

  • Saponification:

    • Dissolve the crude Boc-Val-Pro-OMe in a mixture of THF and water (3:1).

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound as a white solid.

G A Dissolve L-Proline-OMe and DIPEA in DCM C Combine solutions at 0°C and stir for 12-16h A->C B Dissolve Boc-L-Val, DCC, and HOBt in DCM B->C D Filter to remove DCU C->D E Wash with NaHCO3 and brine D->E F Dry and concentrate to get crude Boc-Val-Pro-OMe E->F G Dissolve in THF/Water F->G H Add LiOH and stir G->H I Acidify with HCl H->I J Extract with EtOAc I->J K Dry and concentrate to get This compound J->K

Caption: Workflow for the synthesis of this compound.

HPLC Purification

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Solvent A and Solvent B.

  • Gradient Elution:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Solvent B over 30-40 minutes.

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the purified this compound.

G A Dissolve crude product in Mobile Phase B Inject onto C18 column A->B C Elute with a gradient of Acetonitrile/Water (with TFA) B->C D Monitor at 214/280 nm C->D E Collect pure fractions D->E F Lyophilize to obtain pure this compound E->F

Caption: HPLC purification workflow for this compound.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl3:

    • ~0.9-1.0 (d, 6H, Val γ-CH3)

    • ~1.4 (s, 9H, Boc CH3)

    • ~1.9-2.3 (m, 4H, Pro β-CH2 and γ-CH2)

    • ~2.2 (m, 1H, Val β-CH)

    • ~3.5-3.7 (m, 2H, Pro δ-CH2)

    • ~4.3 (dd, 1H, Val α-CH)

    • ~4.6 (dd, 1H, Pro α-CH)

    • ~5.1 (d, 1H, Val NH)

    • ~9.0-11.0 (br s, 1H, COOH)

  • Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl3:

    • ~17.0-19.0 (Val γ-CH3)

    • ~24.0-25.0 (Pro γ-CH2)

    • ~28.3 (Boc CH3)

    • ~29.0-30.0 (Pro β-CH2)

    • ~31.0-32.0 (Val β-CH)

    • ~47.0-48.0 (Pro δ-CH2)

    • ~58.0-59.0 (Val α-CH)

    • ~59.0-60.0 (Pro α-CH)

    • ~80.0 (Boc quaternary C)

    • ~155.0-156.0 (Boc C=O)

    • ~171.0-172.0 (Val C=O)

    • ~175.0-176.0 (Pro C=O)

2. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) Mass Spectrometry.

  • Mode: Positive ion mode.

  • Expected m/z:

    • [M+H]⁺: 315.19

    • [M+Na]⁺: 337.17

  • Fragmentation Analysis (MS/MS): Fragmentation of the [M+H]⁺ ion is expected to show characteristic losses of the Boc group (100 Da) and subsequent fragmentation of the peptide backbone, confirming the Val-Pro sequence.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of peptides and peptidomimetics. Its applications include:

  • Peptide Synthesis: It serves as a fundamental building block for the synthesis of more complex peptides, including therapeutic peptides and peptide-based drugs.

  • Drug Development: This dipeptide is utilized in the design and synthesis of novel drug candidates, particularly in the areas of oncology and immunology.

  • Bioconjugation: this compound can be incorporated into bioconjugation strategies to link bioactive molecules to carriers for targeted drug delivery.

  • Protein Engineering: Researchers use this compound to introduce specific dipeptide motifs into proteins to enhance their stability or activity.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule in biological pathways. Its primary role is that of a synthetic intermediate. However, the Val-Pro motif is present in numerous bioactive peptides and proteins that are integral to various signaling cascades. The synthesis of such peptides, facilitated by building blocks like this compound, is crucial for studying these pathways.

Conclusion

This compound is a valuable and versatile dipeptide derivative with significant applications in chemical and biomedical research. The detailed protocols provided in this guide for its synthesis, purification, and characterization are intended to support researchers in their efforts to synthesize and utilize this important compound for the advancement of peptide science and drug discovery.

References

Solubility Profile of Boc-Val-Pro-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-tert-Butoxycarbonyl-L-valyl-L-proline (Boc-Val-Pro-OH) is a protected dipeptide commonly utilized as a building block in solid-phase and solution-phase peptide synthesis. A thorough understanding of its solubility in various organic solvents is critical for researchers and drug development professionals to ensure efficient reaction kinetics, facilitate purification, and develop suitable formulation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and logical workflows to aid in solvent selection and experimental design.

Core Concepts: Predicting Solubility of this compound

The solubility of a protected peptide like this compound is governed by a combination of factors, including the physicochemical properties of its constituent amino acids, the nature of the protecting group, and the characteristics of the solvent.

  • Amino Acid Composition : this compound is composed of L-valine, a hydrophobic amino acid with an isopropyl side chain, and L-proline, a unique cyclic amino acid. The hydrophobicity of valine contributes to its solubility in nonpolar organic solvents. Proline's rigid cyclic structure can disrupt the formation of intermolecular hydrogen bonds that often lead to aggregation and poor solubility in some protected peptides.[1][2]

  • Protecting Group : The N-terminal tert-butoxycarbonyl (Boc) group is a bulky, hydrophobic protecting group. It masks the polarity of the N-terminal amine, increasing the overall nonpolar character of the molecule and thereby enhancing its solubility in organic solvents.[]

  • Solvent Properties : The principle of "like dissolves like" is central to predicting solubility. Polar protic solvents (e.g., alcohols), polar aprotic solvents (e.g., DMSO, DMF), and nonpolar solvents will interact differently with the hydrophobic and polar moieties of this compound. Highly polar solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective in dissolving protected peptides due to their ability to disrupt intermolecular hydrogen bonds.[4][5]

Data Presentation: Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be inferred from the general principles of peptide solubility and data on related compounds. The following table summarizes the expected solubility of this compound in a range of common organic solvents.

SolventChemical ClassExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleExcellent hydrogen bond acceptor, capable of disrupting peptide aggregation.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, it is a highly polar solvent effective in solvating protected peptides.
Dichloromethane (DCM)HalogenatedSolubleA common solvent in peptide synthesis, effective for many Boc-protected amino acids and peptides.
ChloroformHalogenatedSolubleSimilar in properties to DCM, expected to readily dissolve the dipeptide.
MethanolPolar ProticModerately SolubleCan act as both a hydrogen bond donor and acceptor, but its polarity may be less favorable for the hydrophobic components compared to DMSO or DMF.
EthanolPolar ProticModerately SolubleSimilar to methanol, with slightly lower polarity.
AcetonitrilePolar AproticSlightly SolubleLess polar than DMSO and DMF, may have limited capacity to dissolve the peptide.
Ethyl AcetateEsterSlightly SolubleA moderately polar solvent; solubility may be limited.
Tetrahydrofuran (THF)EtherSlightly SolubleA less polar aprotic solvent.
HexanesNonpolarInsolubleAs a nonpolar solvent, it is unlikely to effectively solvate the polar peptide backbone and carboxylic acid group.
WaterPolar ProticInsolubleThe hydrophobic Boc group and valine side chain will likely render the dipeptide insoluble in aqueous solutions without the addition of a base to form a salt.

Experimental Protocols: Determining Quantitative Solubility

For precise quantitative data, experimental determination of solubility is essential. The following protocol outlines the widely accepted isothermal shake-flask method.

Objective : To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials :

  • This compound (solid, high purity)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

Procedure :

  • Preparation : Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition : Add a precise volume of the selected organic solvent to each vial.

  • Equilibration : Tightly seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient duration (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation : After equilibration, visually inspect the vials to confirm the presence of excess solid. Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection : Carefully withdraw a known volume of the clear supernatant.

  • Filtration : Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification : Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC method or another appropriate analytical technique.

  • Calculation : Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the solubility of protected peptides.

G Workflow for Solubility Determination of this compound start Start: Obtain solid this compound add_excess Add excess solid to vial start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent equilibrate Equilibrate in thermostatically controlled shaker (24-72h) add_solvent->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge withdraw_supernatant Withdraw supernatant centrifuge->withdraw_supernatant filter Filter supernatant (0.22 µm filter) withdraw_supernatant->filter quantify Quantify concentration (e.g., HPLC) filter->quantify calculate Calculate solubility (mg/mL or M) quantify->calculate end End: Quantitative solubility value calculate->end

Caption: Experimental workflow for the shake-flask method.

G Factors Influencing this compound Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties solubility Solubility of this compound boc_group Boc Group (Hydrophobic) solubility->boc_group influenced by valine Valine Side Chain (Hydrophobic) solubility->valine influenced by proline Proline Ring (Disrupts Aggregation) solubility->proline influenced by backbone Peptide Backbone (Polar) solubility->backbone influenced by polarity Polarity solubility->polarity dependent on h_bond Hydrogen Bonding Capacity solubility->h_bond dependent on

Caption: Key factors affecting the solubility of this compound.

References

An In-depth Technical Guide to Boc-Val-Pro-OH: Synthesis, Properties, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-L-valyl-L-proline (Boc-Val-Pro-OH), a crucial dipeptide intermediate in peptide synthesis and drug discovery. This document details its chemical and physical properties, provides a step-by-step protocol for its solution-phase synthesis, and outlines its application in solid-phase peptide synthesis (SPPS).

Core Product Information

This compound is a synthetic dipeptide derivative where the N-terminus of the valine residue is protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is fundamental in Boc-based peptide synthesis strategies, allowing for the stepwise elongation of peptide chains with minimal side reactions.[1] Its stability and solubility make it a valuable building block for researchers developing complex and bioactive peptides for pharmaceutical applications, including oncology and immunology.[1]

Chemical and Physical Properties

The key quantitative data and physical characteristics of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 23361-28-6
Molecular Formula C₁₅H₂₆N₂O₅
Molecular Weight 314.38 g/mol
Appearance White to off-white crystalline powder
Purity (typical) ≥99% (by HPLC)
Storage Conditions 2-8°C, store in a dry, well-ventilated place
Solubility Freely soluble in ethanol, ether, and chloroform; slightly soluble in water

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis are provided below. These protocols are based on established peptide chemistry principles.

Solution-Phase Synthesis of this compound

This protocol describes the synthesis of this compound from Boc-L-Valine and L-Proline using a carbodiimide coupling method with 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency. The procedure is adapted from a similar peptide coupling methodology.[2]

Materials:

  • Boc-L-Valine (Boc-Val-OH)

  • L-Proline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH), 1N aqueous solution

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Boc-L-Valine:

    • In a round-bottom flask (Flask A), dissolve Boc-L-Valine (1.0 eq.), DCC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM.

    • Stir the solution at room temperature for 30 minutes. During this time, the carboxylic acid is activated.

    • Remove the DCM under reduced pressure and dissolve the resulting residue in THF.

  • Preparation of L-Proline Solution:

    • In a separate flask (Flask B), dissolve L-Proline (2.0 eq.) in a mixture of THF and 1N aqueous NaOH (sufficient to dissolve the amino acid and neutralize its carboxylic acid). Stir for 5 minutes at room temperature.

  • Coupling Reaction:

    • Slowly add the L-Proline solution from Flask B to the activated Boc-L-Valine solution in Flask A over 5 minutes with constant stirring.

    • Allow the reaction to proceed at room temperature for approximately 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, a white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will have formed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and perform an initial extraction with EtOAc to remove non-polar impurities.

    • Carefully acidify the aqueous phase to pH 3 using 1M HCl. This protonates the carboxylic acid of the dipeptide, making it extractable into an organic solvent.

    • Extract the acidified aqueous phase with three portions of EtOAc.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

G cluster_activation Activation cluster_amine_prep Amine Preparation cluster_coupling_workup Coupling & Work-up BocVal Boc-Val-OH DCC_HOBt DCC + HOBt in DCM BocVal->DCC_HOBt Stir 30 min ActivatedEster Activated Ester in THF DCC_HOBt->ActivatedEster Evaporate & Redissolve Coupling Combine & Stir 1h ActivatedEster->Coupling Proline L-Proline NaOH_THF 1N NaOH in THF Proline->NaOH_THF Dissolve ProlineSol Proline Solution NaOH_THF->ProlineSol ProlineSol->Coupling Filter Filter DCU Coupling->Filter Acidify Acidify to pH 3 Filter->Acidify Extract Extract with EtOAc Acidify->Extract Purify Dry & Concentrate Extract->Purify FinalProduct This compound Purify->FinalProduct

Caption: Workflow for the solution-phase synthesis of this compound.

Application in Boc-based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a representative cycle for coupling this compound onto a resin-bound amino acid during a manual Boc-SPPS campaign. The Boc/Bzl strategy is employed, which uses TFA for Boc deprotection and a strong acid like HF for final cleavage.[3][4]

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., H-Gly-PAM-resin)

  • This compound

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

  • Kaiser test kit (for monitoring coupling to primary amines)

Procedure:

  • Resin Preparation:

    • Place the starting resin (e.g., H-Gly-PAM-resin) in a reaction vessel.

    • Swell the resin in DCM for 20-30 minutes, then wash several times with DMF.

  • Pre-activation of this compound:

    • In a separate vial, dissolve this compound (3-4 eq. relative to resin loading) and HBTU (3-4 eq.) in DMF.

    • Add DIEA (6-8 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling to Resin:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature to facilitate the coupling reaction.

  • Monitoring and Washing:

    • After the coupling period, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • Once the coupling is complete, drain the reaction solution and wash the peptide-resin sequentially with DMF (3x) and DCM (3x).

  • N-terminal Boc Deprotection (for the next cycle):

    • Add a solution of 25-50% TFA in DCM to the peptide-resin and agitate for 1-2 minutes (pre-wash).

    • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to remove the Boc group.

    • Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.

    • Drain the neutralization solution and wash the resin with DMF (3x). The resin is now ready for the next coupling cycle.

start Start: Resin-NH₂ preactivate Pre-activate: This compound + HBTU/DIEA in DMF couple Couple to Resin (1-2 hours) start->couple preactivate->couple wash1 Wash: DMF, DCM couple->wash1 deprotect Deprotect: 25-50% TFA in DCM wash1->deprotect wash2 Wash: DCM, IPA, DMF deprotect->wash2 neutralize Neutralize: 5-10% DIEA in DMF wash2->neutralize wash3 Wash: DMF neutralize->wash3 next_cycle Ready for Next Coupling wash3->next_cycle

Caption: A single cycle of Boc-based solid-phase peptide synthesis (SPPS).

Role in Drug Development

The use of dipeptide building blocks like this compound is a key strategy in modern drug discovery. Incorporating this unit can streamline the synthesis of long or complex peptide sequences by reducing the number of individual coupling cycles. The valine-proline sequence itself is found in many biologically active peptides. The Boc protecting group is instrumental for its use in stepwise solid-phase peptide synthesis, preventing unwanted side reactions at the N-terminus. By enabling the efficient and controlled assembly of peptide chains, this compound serves as a versatile tool for creating novel peptide-based therapeutics and research probes.

References

The Biological Activity of Boc-Protected Dipeptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-tert-butoxycarbonyl (Boc)-protected dipeptides are fundamental intermediates in peptide synthesis, valued for the stability the Boc group provides, which allows for controlled, stepwise peptide elongation.[1] While often viewed as transient molecules in the construction of larger polypeptides, a growing body of research has illuminated the inherent biological activities of these protected dipeptides themselves.[1][2] This technical guide offers an in-depth overview of the current understanding of these activities, with a primary focus on their antimicrobial and enzymatic substrate properties. It is intended for researchers, scientists, and drug development professionals in medicinal chemistry, microbiology, and pharmacology, providing detailed data, experimental protocols, and pathway visualizations.

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted that certain Boc-protected dipeptides exhibit significant broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] This activity is frequently linked to their ability to disrupt bacterial cell membranes and interfere with the formation of biofilms, which are critical for bacterial survival and resistance. The hydrophobic nature of the Boc group and constituent amino acid residues likely contributes to these interactions.

Quantitative Antimicrobial Data

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes reported MIC values for several Boc-protected dipeptides.

Dipeptide DerivativeTarget Microorganism(s)MIC₉₀ (µg/mL)Reference(s)
Boc-Phe-Trp-OMeGram-positive & Gram-negative bacteria230 - 400
Boc-Trp-Trp-OMeGram-positive & Gram-negative bacteria230 - 400
Boc-Phe-Pro-OMeVarious microbial strainsActivity noted, specific value not provided
Boc-Phe-Tyr-OMeVarious microbial strainsActivity noted, specific value not provided
Proposed Mechanism of Antimicrobial Action

The primary proposed mechanism for the antimicrobial action of Boc-protected dipeptides is the perturbation and disruption of the bacterial cell membrane integrity. This process leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Scanning electron microscopy (SEM) analysis has shown that some of these dipeptides can self-assemble into fibril and spherical nanostructures, which may contribute to their membrane-disrupting effects.

G cluster_workflow Antimicrobial Mechanism Dipeptide Boc-Protected Dipeptide Assembly Self-Assembly (Nanostructures) Dipeptide->Assembly Membrane Bacterial Cell Membrane Dipeptide->Membrane Direct Interaction Assembly->Membrane Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action.
Experimental Protocols

This protocol determines the minimum concentration of a dipeptide required to inhibit bacterial growth.

  • Preparation: Prepare a two-fold serial dilution of the Boc-protected dipeptide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the dipeptide where no visible turbidity (bacterial growth) is observed.

This assay quantifies the ability of a dipeptide to eradicate pre-formed biofilms.

  • Biofilm Formation: Grow bacterial biofilms in a 96-well plate by inoculating with a bacterial suspension and incubating for 24-48 hours.

  • Treatment: Remove the planktonic cells and wash the wells with a phosphate-buffered saline (PBS) solution. Add various concentrations of the Boc-protected dipeptide to the wells and incubate for another 24 hours.

  • Staining: Wash the wells again and stain the remaining biofilm with a 0.1% crystal violet solution for 15 minutes.

  • Quantification: Wash away excess stain and solubilize the bound dye with 30% acetic acid or ethanol. Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance compared to the untreated control indicates biofilm eradication.

Role as Fluorogenic Enzyme Substrates

Boc-protected di- and tripeptides are widely used as tools in biochemistry and cell biology as fluorogenic substrates for various proteases. These substrates consist of a peptide sequence recognized by a specific enzyme, conjugated to a fluorescent reporter group like 7-amido-4-methylcoumarin (AMC). When the enzyme cleaves the peptide bond, AMC is released, and its fluorescence can be measured to quantify enzyme activity.

SubstrateTarget Enzyme(s)Excitation/Emission (nm)Reference(s)
Boc-Gln-Ala-Arg-AMCTrypsin, TMPRSS2, Prostasin, Matriptase~380 / ~460
Boc-Leu-Arg-Arg-AMCTrypsin-like activity of Proteasome (20S/26S)~380 / ~460
Boc-Val-Leu-Lys-AMCChymotrypsin-like activity of ProteasomeNot specifiedN/A
Experimental Protocol: Proteasome Activity Assay

This protocol provides a general method for measuring the trypsin-like activity of the 20S proteasome using Boc-Leu-Arg-Arg-AMC.

  • Reagent Preparation:

    • Prepare a 50 mM stock solution of Boc-LRR-AMC in DMSO.

    • Prepare a 1X reaction buffer (e.g., 20 mM Tris pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol).

    • Prepare a 2X working substrate solution (e.g., 200 µM) by diluting the stock in the reaction buffer.

  • Assay Setup:

    • Add 50 µL of the sample (e.g., cell lysate) to the wells of a 96-well black plate.

    • To determine the specific contribution of the proteasome, prepare parallel control samples pre-treated with a proteasome inhibitor (e.g., MG132).

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.

  • Measurement: Immediately place the plate in a fluorimeter or plate reader pre-set to 37°C. Monitor the increase in fluorescence in a kinetic mode for 20-30 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Subtract the rate of the inhibitor-treated control from the untreated sample to determine the specific proteasome activity.

G cluster_workflow Protease Activity Assay Workflow start Prepare Reagents (Substrate, Buffer, Sample) mix Mix Sample + Substrate in 96-well plate start->mix control Run Parallel Control with Proteasome Inhibitor start->control measure Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) mix->measure analyze Calculate Reaction Rate (Slope of Fluorescence vs. Time) measure->analyze subtract Subtract Control Rate from Sample Rate analyze->subtract control->mix control->subtract Provides background rate end Determine Specific Enzyme Activity subtract->end

Caption: Workflow for a fluorogenic protease assay.

Potential Anti-inflammatory and Anticancer Activities

The direct biological effects of simple Boc-protected dipeptides on inflammatory and cancer pathways are a nascent but promising area of research. While extensive data is not yet available, the known bioactivities of other, often larger, peptides suggest potential avenues for investigation.

Anti-inflammatory Potential

The anti-inflammatory effects of peptides often involve the modulation of key signaling pathways that regulate the production of inflammatory mediators. For instance, the JNK/Bax pathway is implicated in apoptosis linked to cerebral ischemia, and its modulation by an anti-inflammatory dipeptide has been demonstrated. Investigating whether Boc-protected dipeptides can influence such pathways in immune cells (e.g., macrophages) could reveal novel therapeutic potential, offering a dual benefit of antimicrobial action and host immune response modulation.

G cluster_workflow Potential Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Stimulus->Receptor JNK JNK (c-Jun N-terminal kinase) Receptor->JNK pJNK p-JNK (Phosphorylated) JNK->pJNK Phosphorylation Bax Bax pJNK->Bax Activation Apoptosis Apoptosis Bax->Apoptosis Dipeptide Boc-Protected Dipeptide (Hypothesized) Dipeptide->pJNK Inhibition?

Caption: Potential JNK signaling pathway for investigation.
Anticancer Potential

While research on Boc-protected dipeptides as direct anticancer agents is limited, related compounds have shown promise. For example, chalcones synthesized with a Boc-piperidone core have demonstrated cytotoxic activity against human colorectal and prostate cancer cell lines. The mechanisms identified included the induction of apoptosis and a decrease in NF-κB activity. This suggests that incorporating a Boc-protected dipeptide structure into other pharmacophores could be a viable strategy for developing novel cytotoxic agents.

General Workflow for Synthesis and Bioactivity Screening

The exploration of novel Boc-protected dipeptides follows a logical workflow from chemical synthesis to biological evaluation.

G cluster_workflow General Workflow for Bioactivity Screening Start Select Amino Acids Synthesis Boc-Dipeptide Synthesis (Solution or Solid-Phase) Start->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Screening Primary Biological Screening (e.g., MIC Assay) Purification->Screening Hit Hit Identification Screening->Hit Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) Hit->Mechanism Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization SAR Mechanism->Optimization End Candidate for Further Development Optimization->End

Caption: General workflow for bioactivity screening.

Conclusion and Future Directions

Boc-protected dipeptides are more than mere synthetic intermediates; they represent a class of molecules with demonstrated antimicrobial and antibiofilm potential and established utility as enzymatic probes. Their straightforward synthesis and inherent biological activity make them attractive candidates for further investigation in the development of novel anti-infective agents and biochemical tools. Future research should focus on expanding the library of these compounds to establish clear structure-activity relationships, which will be crucial for optimizing their potency and spectrum of activity. Furthermore, a deeper understanding of their mechanisms of action, including their interactions with host immune signaling pathways, will be critical for their potential translation into clinical applications.

References

The Role of Boc-Val-Pro-OH in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-valyl-L-proline (Boc-Val-Pro-OH) is a protected dipeptide that serves as a valuable building block in the synthesis of peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the valine residue allows for controlled, stepwise peptide synthesis, a cornerstone of modern medicinal chemistry. This technical guide explores the applications of this compound in drug discovery, with a particular focus on its potential role as a precursor for inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target in the management of type 2 diabetes.

Core Application: A Precursor for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.

The dipeptide motif, particularly with proline at the second position (Xaa-Pro), is a key structural feature recognized by the active site of DPP-4. Consequently, dipeptides and their derivatives are a major focus in the design of DPP-4 inhibitors. This compound provides the core Val-Pro dipeptide structure, making it a valuable starting material for the synthesis of potent and selective DPP-4 inhibitors.

Quantitative Data on Dipeptide DPP-4 Inhibitors
Dipeptide SequenceIC50 (µM)Reference
Trp-Arg<45[1][2]
Trp-Lys<45[1][2]
Trp-Leu<45[1]
Ile-Pro-Ile (Diprotin A)24.7
Phe-Leu-Gln-Pro65.3
Tyr-Pro-Ser-Tyr32.6

Note: The IC50 values are influenced by the specific amino acid residues in the dipeptide sequence, with hydrophobic and aromatic residues often contributing to higher potency. The Boc protecting group in this compound would need to be removed for the dipeptide to interact with the DPP-4 active site.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for Boc-protected dipeptide synthesis.

Materials:

  • Boc-Val-OH (N-tert-butoxycarbonyl-L-valine)

  • H-Pro-OH (L-proline)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Boc-Val-OH: Dissolve Boc-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) dissolved in a minimal amount of anhydrous DCM dropwise to the solution with continuous stirring. Stir the reaction mixture at 0°C for 1 hour.

  • Coupling Reaction: In a separate flask, dissolve H-Pro-OH (1.0 eq) in anhydrous DMF. Add the pre-activated Boc-Val-OH solution to the proline solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR spectroscopy and mass spectrometry.

In Vitro DPP-4 Inhibition Assay

This fluorometric assay is a standard method for determining the inhibitory activity of compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compound (deprotected Val-Pro dipeptide)

  • Positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the DPP-4 enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute it to the working concentration in the assay buffer.

    • Prepare serial dilutions of the deprotected Val-Pro dipeptide and the positive control in the assay buffer.

  • Assay Protocol:

    • Add 25 µL of the assay buffer to all wells of the 96-well plate.

    • Add 25 µL of the test compound dilutions or positive control to the respective wells.

    • Add 25 µL of the diluted DPP-4 enzyme solution to all wells except for the blank (add 25 µL of assay buffer instead).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity at time zero.

    • Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Subtract the blank fluorescence values from all other readings.

    • Calculate the rate of reaction (fluorescence units per minute) for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the application of this compound in drug discovery.

DPP4_Inhibition_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cell cluster_2 Pancreatic β-cell Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion stimulates Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 releases Insulin Secretion Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Active GLP-1->Insulin Secretion stimulates DPP-4 DPP-4 Active GLP-1->DPP-4 substrate Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 inactivates DPP-4 Inhibitor\n(from this compound) DPP-4 Inhibitor (from this compound) DPP-4 Inhibitor\n(from this compound)->DPP-4 inhibits

Caption: DPP-4 Inhibition and GLP-1 Signaling Pathway.

Synthesis_Workflow start Start: Boc-Val-OH & H-Pro-OH activation Activation of Boc-Val-OH (DCC, HOBt) start->activation coupling Peptide Coupling activation->coupling workup Work-up & Purification coupling->workup product This compound workup->product deprotection Boc Deprotection (TFA) product->deprotection final_product Val-Pro Dipeptide deprotection->final_product assay DPP-4 Inhibition Assay final_product->assay

References

The Pivotal Role of Boc-Val-Pro-OH in Protein Engineering: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide derivative N-tert-butyloxycarbonyl-L-valyl-L-proline (Boc-Val-Pro-OH) has emerged as a critical building block in the field of protein engineering and drug discovery. Its unique structural properties, conferred by the combination of the bulky, hydrophobic valine residue and the conformationally constrained proline residue, make it an invaluable tool for designing and synthesizing peptides and peptidomimetics with tailored biological activities. This technical guide provides a comprehensive overview of the role of this compound in protein engineering, with a focus on its application in the development of enzyme inhibitors, supported by experimental methodologies and quantitative data.

Core Principles and Applications

This compound is a dipeptide protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group enhances the stability and solubility of the dipeptide, making it highly compatible with standard solid-phase peptide synthesis (SPPS) and solution-phase synthesis protocols[1]. The Boc group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the stepwise elongation of a peptide chain[2][3].

The primary utility of this compound in protein engineering stems from the conformational constraints imposed by the proline residue. Proline's cyclic structure restricts the phi (φ) torsion angle of the peptide backbone, often inducing β-turns. This property is crucial for mimicking the secondary structures of natural peptides and proteins, which is a key strategy in the design of bioactive molecules. The valine residue, with its branched side chain, contributes to hydrophobic interactions that can be critical for binding to target proteins.

A significant application of this compound is in the synthesis of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a major target for the treatment of type 2 diabetes[4][5]. The Val-Pro motif is recognized by the active site of DPP-IV, making it an excellent scaffold for designing potent and selective inhibitors. By incorporating this dipeptide into small molecules or larger peptide chains, researchers can effectively block the enzyme's activity.

Quantitative Data Summary

The efficacy of protein engineering and drug design efforts relies on quantifiable metrics. The following table summarizes key quantitative data related to peptides and inhibitors incorporating the Val-Pro motif, highlighting its importance in achieving high-affinity binding and potent inhibition.

Compound/Peptide ClassTargetKey Quantitative DataReference
Val-Pro-Xaa tripeptidesDipeptidyl Peptidase IV (DPP-IV)Strong in vitro inhibitory effect on human DPP-IV. Specific IC50 values for VPV, VPI, and IPI were not provided in the abstract.
boroProline-based dipeptidesDipeptidyl Peptidase IV, 8, and 9Arg-(4S)-boroHyp was the most potent inhibitor of DPP-IV, DPP8, and DPP9. (4S)-Hyp-(4R)-boroHyp exhibited the most selectivity for DPP-IV over DPP8 and DPP9. Specific Ki or IC50 values were not detailed in the abstract.
Peptides with deltaPhe at (i+2)N/A (Conformational Study)A peptide with Val on both sides of a deltaPhe at the (i+2) position does not adopt a folded β-turn conformation. Specific torsion angles were determined by X-ray crystallography.
Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3N/A (Conformational Study)Adopts a 3(10)-helical conformation stabilized by intramolecular hydrogen bonds. Specific backbone torsion angles were determined.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the key experimental protocols for the synthesis of peptides using this compound.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide on a solid support using Boc-amino acids, including this compound.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • For Merrifield resin, the first Boc-amino acid is typically attached as its cesium salt to minimize racemization.

  • For PAM resin, a pre-formed Boc-amino acid-PAM handle is coupled to an aminomethyl resin.

2. Nα-Boc Deprotection:

  • Wash the resin-bound peptide with DCM.

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash), followed by a 20-minute incubation to ensure complete removal of the Boc group.

  • When cysteine, methionine, or tryptophan are present in the sequence, scavengers like dithiothreitol (DTE) should be added to the TFA solution.

  • Wash the resin with DCM and then isopropanol (IPA).

3. Neutralization:

  • Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes and drain. Repeat this step.

  • Wash the resin thoroughly with DCM to remove excess base.

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., this compound) with a coupling reagent. A common method is the dicyclohexylcarbodiimide (DCC)/N-hydroxybenzotriazole (HOBt) activation:

    • Dissolve the Boc-amino acid and HOBt (1:1 molar ratio) in a minimal amount of dimethylformamide (DMF).

    • Add DCC (1 equivalent) dissolved in DCM and allow the activation to proceed for 10-15 minutes at 0°C.

    • Filter the solution to remove the dicyclohexylurea (DCU) precipitate.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

5. Washing:

  • After coupling, drain the solution and wash the resin with DCM and DMF.

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • The peptide is then precipitated, purified (usually by reverse-phase high-performance liquid chromatography - RP-HPLC), and lyophilized.

Mandatory Visualizations

Logical Workflow for Boc-SPPS

Boc_SPPS_Workflow start Start with Resin-Bound Amino Acid (N-Boc protected) deprotection Nα-Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Activated Boc-AA) neutralization->coupling washing Washing (DCM, DMF) coupling->washing end_cycle End of Cycle washing->end_cycle end_cycle->deprotection Next Amino Acid final_cleavage Final Cleavage and Deprotection (HF or TFMSA) end_cycle->final_cleavage Final Amino Acid purification Purification (RP-HPLC) final_cleavage->purification

Caption: General workflow for one cycle of Boc Solid-Phase Peptide Synthesis.

Signaling Pathway Inhibition by a DPP-IV Inhibitor

DPP_IV_Inhibition cluster_normal Normal Physiological Process cluster_inhibition With DPP-IV Inhibitor GLP1 GLP-1 DPP4 DPP-IV GLP1->DPP4 Cleavage Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 GLP1_2 GLP-1 DPP4_2 DPP-IV GLP1_2->DPP4_2 Cleavage Blocked Pancreas Pancreas GLP1_2->Pancreas Stimulation Inhibitor DPP-IV Inhibitor (e.g., from this compound) Inhibitor->DPP4_2 Insulin Increased Insulin Secretion Pancreas->Insulin

Caption: Mechanism of action of a DPP-IV inhibitor synthesized using this compound.

Conclusion

This compound stands as a cornerstone dipeptide derivative in the arsenal of tools available to protein engineers and medicinal chemists. Its inherent structural features facilitate the creation of peptides and peptidomimetics with defined secondary structures, leading to the development of potent and selective enzyme inhibitors. The well-established protocols for its use in solid-phase peptide synthesis, combined with a growing body of evidence supporting the efficacy of the Val-Pro motif in targeting enzymes like DPP-IV, ensures its continued and expanding role in the future of drug discovery and design. Further exploration into novel applications of this versatile building block will undoubtedly unlock new therapeutic possibilities.

References

An In-depth Technical Guide to the Storage and Handling of Boc-Val-Pro-OH Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of Boc-Val-Pro-OH (N-tert-Butoxycarbonyl-L-valyl-L-proline), a dipeptide derivative crucial in peptide synthesis and pharmaceutical research. Adherence to these guidelines is essential to maintain the compound's integrity, ensure experimental reproducibility, and safeguard laboratory personnel.

Compound Profile

This compound is a white to off-white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group on the valine residue is sensitive to acidic conditions, a key consideration for its storage and handling.

PropertyValueSource
CAS Number 23361-28-6[1]
Molecular Formula C₁₅H₂₆N₂O₅[1]
Molecular Weight 314.38 g/mol [1]
Appearance White to off-white powder
Purity ≥96%[2]
Melting Point 137-138 °C

Storage Conditions

Proper storage is critical to prevent degradation and maintain the purity of this compound. The primary environmental factors to control are temperature, humidity, and light.

ParameterRecommended ConditionRationale and RemarksSource
Temperature 0-8 °C (Refrigerated)To minimize the rate of potential degradation reactions. Some suppliers suggest room temperature storage, but refrigeration is the more common and safer recommendation for long-term stability.
Humidity Store in a dry environment.Although not explicitly classified as highly hygroscopic, it is best practice to protect all fine chemicals from moisture, which can lead to hydrolysis or physical changes like clumping.
Light Protect from light.While specific photostability data is not readily available, many complex organic molecules are light-sensitive. Storage in an opaque or amber container is recommended.
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).This minimizes oxidation and degradation from atmospheric components.General Best Practice
Container Tightly sealed, appropriate for low-temperature storage.Prevents contamination and exposure to atmospheric moisture.

Handling Procedures

Safe and effective handling of this compound powder is paramount to prevent contamination of the material and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound.

PPE ItemSpecificationSource
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Engineering Controls
ControlRecommendationSource
Ventilation Handle in a chemical fume hood or other well-ventilated enclosure.
General Handling Practices
  • Avoid Dust Formation : Handle the powder gently to minimize the generation of airborne dust.

  • Hygroscopic Precautions : As a precautionary measure against moisture absorption, which can affect powder flow and stability, minimize the time the container is open. For sensitive applications, handling in a glove box with controlled humidity is advisable.

  • Light Sensitivity : Minimize exposure to direct sunlight and strong artificial light during handling.

  • Spill Management : In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.

Experimental Protocols: General Stability Assessment

While specific stability data for this compound is not publicly available, a general protocol for assessing the stability of a new batch or for in-house quality control can be established based on industry guidelines.

Objective: To evaluate the stability of this compound powder under various environmental conditions over a set period.

Methodology:

  • Sample Preparation: Aliquot the this compound powder into several appropriate, tightly sealed containers.

  • Initial Analysis (Time Zero): Perform a complete analysis on a control sample to establish baseline data. This should include:

    • Appearance (visual inspection)

    • Purity (by HPLC)

    • Moisture content (by Karl Fischer titration)

    • Identification (by FT-IR or NMR)

  • Storage Conditions: Place the aliquoted samples in stability chambers under various conditions. Suggested conditions include:

    • Long-term: 2-8 °C (recommended storage)

    • Accelerated: 25 °C/60% RH and 40 °C/75% RH

    • Photostability: In a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Test the samples at predetermined intervals (e.g., 1, 3, 6, 12, and 24 months for long-term; 1, 3, and 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for the same parameters as the initial analysis.

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change in any parameter may indicate degradation. Identify any new peaks in the HPLC chromatogram, which could be degradation products.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound powder.

Boc_Val_Pro_OH_Workflow cluster_receiving Receiving and Initial Storage cluster_handling Handling for Experimentation cluster_waste Waste Disposal receive Receive Shipment inspect Inspect Container Integrity receive->inspect log Log Lot Number and Date inspect->log initial_storage Store at 0-8 °C in Original Container log->initial_storage ppe Don Appropriate PPE prepare_workspace Prepare Well-Ventilated Workspace ppe->prepare_workspace retrieve Retrieve from Storage and Equilibrate to Room Temperature prepare_workspace->retrieve weigh Weigh Required Amount retrieve->weigh return_to_storage Return Unused Material to Storage Promptly weigh->return_to_storage dissolve Proceed with Experimental Protocol (e.g., Dissolution) weigh->dissolve collect_waste Collect Contaminated Materials and Expired Stock dispose Dispose According to Institutional and Local Regulations collect_waste->dispose

Caption: Workflow for this compound Storage and Handling.

Signaling Pathways and Experimental Workflows

As this compound is a chemical reagent and not a biologically active signaling molecule in itself, diagrams of signaling pathways are not directly applicable. Its role is in the synthesis of peptides, which may then be used to study signaling pathways.

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS) where this compound could be utilized.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification resin_prep 1. Resin Preparation and Swelling deprotection 2. Boc Deprotection (e.g., with TFA) resin_prep->deprotection washing1 3. Washing deprotection->washing1 coupling 4. Coupling of this compound washing1->coupling washing2 5. Washing coupling->washing2 capping 6. Capping (Optional) washing2->capping repeat_cycle Repeat Cycle for Next Amino Acid capping->repeat_cycle repeat_cycle->deprotection Next cycle final_deprotection Final Deprotection repeat_cycle->final_deprotection Final cycle cleavage Cleavage from Resin (e.g., with HF) final_deprotection->cleavage precipitation Precipitation and Washing cleavage->precipitation purification Purification (e.g., by HPLC) precipitation->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis

Caption: Generalized Solid-Phase Peptide Synthesis Workflow.

References

Navigating the Safe Handling of Boc-Val-Pro-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety protocols and handling precautions for chemical reagents is paramount. This in-depth technical guide provides a detailed overview of the safety data sheet (SDS) and best practices for the safe handling of Boc-Val-Pro-OH, a dipeptide commonly utilized in peptide synthesis and pharmaceutical research.

Compound Identification and Properties

N-tert-Butoxycarbonyl-L-valyl-L-proline, or this compound, is a white to off-white crystalline powder. Its primary application is as a building block in solid-phase peptide synthesis (SPPS), a foundational technique in drug discovery and development. Below is a summary of its key identifiers and physical properties.

PropertyValueSource
CAS Number 23361-28-6[1]
Molecular Formula C₁₅H₂₆N₂O₅[1]
Molecular Weight 314.38 g/mol [1]
Appearance White to off-white powder
Purity ≥96%[2]
Storage Temperature 0 - 8 °C

Hazard Identification and GHS Classification

Based on available information, the following hazard statements may be applicable:

GHS ClassificationHazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral H302: Harmful if swallowedP301+P312
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338
Specific Target Organ Toxicity H335: May cause respiratory irritationP261, P304+P340

Note: This classification is based on limited data and should be used for precautionary guidance. A thorough risk assessment should be conducted before handling.

Experimental Protocols and Safe Handling

The primary use of this compound is in Boc-based solid-phase peptide synthesis (SPPS). The following is a generalized experimental workflow for incorporating a Boc-protected amino acid, emphasizing safety at each step.

General Workflow for Boc-SPPS

Boc_SPPS_Workflow cluster_prep Preparation cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Resin_Swelling Resin Swelling (e.g., in DCM) Deprotection Boc Deprotection (e.g., TFA in DCM) Resin_Swelling->Deprotection Start Cycle Neutralization Neutralization (e.g., DIEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + Coupling Reagent) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for each amino acid Final_Deprotection Final Deprotection Washing->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (e.g., HF or TFMSA) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation

Caption: General workflow for Boc-Solid Phase Peptide Synthesis.

Handling Precautions
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tightly fitting safety goggles or a face shield.

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and disposed of properly.

    • Skin and Body Protection : A lab coat or other protective clothing should be worn. In cases of potential significant exposure, impervious clothing may be necessary.

    • Respiratory Protection : If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator may be required.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

First_Aid_Measures cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with soap and water for 15-20 min Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse with water for at least 15 min Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid procedures for this compound exposure.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate immediate area and alert others Spill->Evacuate Assess Assess the spill (Is it safe to clean up?) Evacuate->Assess PPE Don appropriate PPE Assess->PPE Yes Report Report the incident Assess->Report No, call for assistance Contain Contain the spill with absorbent material PPE->Contain Cleanup Carefully sweep or scoop up material Contain->Cleanup Dispose Place in a sealed container for hazardous waste disposal Cleanup->Dispose Decontaminate Decontaminate the spill area Dispose->Decontaminate Decontaminate->Report

Caption: Workflow for responding to a this compound spill.

  • Personal Precautions : Avoid breathing dust and contact with the substance. Ensure adequate ventilation.

  • Environmental Precautions : Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up : For small spills, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. For larger spills, it may be necessary to involve specialized hazardous materials teams.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment without proper governmental permits.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are largely unavailable. The following table summarizes the current status of this information.

Data TypeInformation
Acute Toxicity (LD50/LC50) No data available
Carcinogenicity No data available
Mutagenicity No data available
Teratogenicity No data available
Ecotoxicity No data available

Given the lack of data, it is prudent to handle this compound with care to minimize any potential for harm to individuals or the environment. Researchers should operate under the assumption that the compound may have hazardous properties and take all necessary precautions.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Boc-Val-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the dipeptide precursor, Boc-Val-Pro-OH, utilizing tert-butyloxycarbonyl (Boc) chemistry. The protocol details the selection of an appropriate resin, step-by-step procedures for amino acid coupling and deprotection, and final cleavage of the peptide from the solid support. Quantitative data for key reaction parameters are summarized for clarity, and a detailed experimental workflow is presented. This guide is intended for researchers in peptide chemistry and drug development, offering a robust methodology for the synthesis of peptide fragments.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and highly reliable approach, particularly valued for its robustness in synthesizing complex sequences.[3] This method employs the acid-labile Boc group for the temporary protection of the Nα-amino group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups and the resin linkage are designed to be stable to these conditions, requiring a stronger acid, such as anhydrous hydrogen fluoride (HF) or a higher concentration of TFA, for final cleavage.[3]

This application note details the synthesis of this compound, a dipeptide fragment. The protocol gives special consideration to the C-terminal proline residue. To mitigate the risk of diketopiperazine formation, a common side reaction with C-terminal proline, the use of 2-chlorotrityl chloride (2-CTC) resin is recommended due to its steric hindrance.[4]

Experimental Workflow Diagram

The overall workflow for the solid-phase synthesis of this compound is depicted below. The process is cyclical, involving sequential deprotection and coupling steps to build the peptide chain on the solid support before final cleavage.

SPPS_Workflow cluster_prep 1. Resin Preparation cluster_cycle1 2. Cycle 1: Proline Loading cluster_cycle2 3. Cycle 2: Valine Coupling cluster_cleavage 4. Cleavage & Isolation Resin 2-CTC Resin Swell Swell Resin (DCM) Resin->Swell 30 min Load_Pro Load Boc-Pro-OH (DIPEA in DCM) Swell->Load_Pro 30-120 min Cap Cap Resin (MeOH/DIPEA in DCM) Load_Pro->Cap Wash_1 Wash (DCM/MeOH/DIPEA, DCM, DMF) Deprotect_1 Boc Deprotection (50% TFA/DCM) Wash_1->Deprotect_1 20-30 min Cap->Wash_1 Wash_2 Wash (DCM, DMF) Wash_3 Wash (DCM, IPA, DCM) Deprotect_1->Wash_3 Neutralize Neutralize (10% DIEA/DCM) Wash_3->Neutralize 2 x 2 min Wash_4 Wash (DCM) Neutralize->Wash_4 Couple_Val Couple Boc-Val-OH (DCC/HOBt in DMF/DCM) Wash_4->Couple_Val 1-2 hours Wash_5 Wash (DMF, DCM) Couple_Val->Wash_5 Cleave Cleave Peptide (TFA/TIPS/H₂O) Wash_5->Cleave 1-2 hours Deprotect_2 Final Boc Deprotection (50% TFA/DCM) Precipitate Precipitate (Cold Diethyl Ether) Cleave->Precipitate Isolate Isolate & Dry Precipitate->Isolate Final_Product This compound Isolate->Final_Product

Caption: Solid-phase synthesis workflow for this compound.

Materials and Reagents

ReagentGrade
2-Chlorotrityl chloride (2-CTC) resin100-200 mesh, ~1.5 mmol/g substitution
Boc-Pro-OHPeptide synthesis grade
Boc-Val-OHPeptide synthesis grade
Dichloromethane (DCM)Anhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Isopropanol (IPA)Reagent grade
Dicyclohexylcarbodiimide (DCC)Reagent grade
1-Hydroxybenzotriazole (HOBt)Reagent grade
Methanol (MeOH)Anhydrous
Triisopropylsilane (TIPS)Reagent grade
Diethyl etherAnhydrous, cold (4°C)

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Step 1: Resin Preparation and First Amino Acid Loading (Boc-Pro-OH)
  • Resin Swelling: Place 2-chlorotrityl chloride resin (approx. 67 mg, 0.1 mmol) in a fritted reaction vessel. Add anhydrous DCM (5 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Loading Solution Preparation: In a separate flask, dissolve Boc-Pro-OH (0.12 mmol, 1.2 equivalents) in anhydrous DCM (2 mL). Add DIPEA (0.4 mmol, 4 equivalents).

  • Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture for 30-120 minutes at room temperature.

  • Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 5 mL) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (2x), and DCM (3x). Use 5 mL of solvent for each wash, agitating for 1 minute before draining.

Step 2: Synthesis Cycle for Valine
  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM (v/v, 5 mL) to the resin. Agitate for 1-2 minutes and drain.

    • Add a fresh 5 mL aliquot of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution.

  • Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (v/v, 5 mL) to the resin and agitate for 2 minutes. Drain.

    • Repeat the neutralization step once more.

  • Washing: Wash the resin with DCM (3x).

  • Amino Acid Coupling (Boc-Val-OH):

    • Pre-activation: In a separate vial, dissolve Boc-Val-OH (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in a minimal amount of DMF. Add a solution of DCC (0.3 mmol, 3 equivalents) in DCM. Allow the mixture to activate for 10-15 minutes at 0°C.

    • Coupling: Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate and add the filtrate to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x) and DCM (3x).

Step 3: Final Cleavage and Peptide Isolation
  • Final Wash: Wash the peptidyl-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA / H₂O / TIPS (95:2.5:2.5, v/v/v). For 0.1 mmol of resin, approximately 2-3 mL is sufficient. Caution: Perform this step in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2x). Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers.

  • Drying: Dry the crude this compound peptide under vacuum.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each major step of the synthesis.

Table 1: First Amino Acid Loading (Boc-Pro-OH on 2-CTC Resin)

ParameterValueReference
Resin Type2-Chlorotrityl chloride
Boc-Pro-OH1.2 equivalents
DIPEA4.0 equivalents
SolventAnhydrous DCM
Reaction Time30 - 120 minutes
Capping SolutionDCM/MeOH/DIPEA (17:2:1)
Capping Time30 minutes

Table 2: Standard Synthesis Cycle Parameters (per amino acid)

StepReagent/SolventConcentration/EquivalentsTimeReference
DeprotectionTFA in DCM50% (v/v)1x 2 min + 1x 20-30 min
NeutralizationDIEA in DCM10% (v/v)2 x 2 minutes
CouplingBoc-Amino Acid3 equivalents1 - 2 hours
DCC3 equivalents
HOBt3 equivalents
Washing (Post-Deprotection)DCM, IPA, DCM-~5 minutes
Washing (Post-Coupling)DMF, DCM-~5 minutes

Table 3: Final Cleavage

ParameterValueReference
Cleavage CocktailTFA / H₂O / TIPS (95:2.5:2.5)
Reaction Time1 - 2 hours
Precipitation SolventCold Diethyl Ether

Conclusion

The protocol described provides a reliable and detailed method for the manual solid-phase synthesis of this compound using Boc chemistry. The use of 2-chlorotrityl chloride resin is a key consideration for minimizing side reactions associated with C-terminal proline. By adhering to the specified reaction conditions, washing procedures, and reagent stoichiometry, researchers can achieve efficient synthesis of this dipeptide, which can be used for further peptide elongation or other applications in drug discovery and development.

References

Application Notes and Protocols for Coupling Boc-Val-Pro-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling of sterically hindered amino acids is a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The dipeptide sequence Boc-Val-Pro-OH is particularly notorious for its difficult coupling to the N-terminal of a resin-bound peptide. This difficulty arises from the steric hindrance posed by the bulky valine side chain adjacent to the rigid proline ring, which can lead to slow reaction kinetics and incomplete coupling. Incomplete couplings result in the formation of deletion sequences, which are challenging to separate from the target peptide, ultimately impacting the overall yield and purity of the final product.

This document provides a comprehensive guide to selecting the appropriate coupling reagents for the challenging this compound coupling in Boc-chemistry SPPS. It includes a comparative analysis of commonly used coupling reagents, detailed experimental protocols, and strategies to minimize side reactions such as racemization.

Data Presentation: Comparative Performance of Coupling Reagents

The selection of a coupling reagent is critical for overcoming the steric hindrance associated with the this compound coupling. The following table summarizes representative quantitative data on the performance of various coupling reagents in difficult peptide synthesis scenarios. While specific data for this compound is limited in published literature, the presented data from model peptides with known difficult sequences provides a strong basis for reagent selection.

Coupling Reagent/MethodTypical Coupling Yield (%)Crude Peptide Purity (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99> 95LowHighly efficient for hindered couplings with rapid reaction times.[1][2] Often considered the gold standard for difficult couplings.
HCTU/DIPEA 90 - 98> 95LowA reliable and widely used reagent, slightly less reactive than HATU but more cost-effective.[1][2][3]
DIC/OxymaPure® 92 - 97> 95Very LowOxymaPure® enhances coupling efficiency and is highly effective at suppressing racemization. It is considered a safer alternative to HOBt.
PyBOP/DIPEA 88 - 95> 90Low to ModerateA phosphonium salt-based reagent, effective for many couplings but may be less efficient for extremely hindered systems compared to aminium salts.
DCC/HOBt 85 - 93> 90ModerateA classic carbodiimide method; the formation of insoluble dicyclohexylurea (DCU) byproduct can be problematic in solid-phase synthesis.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using the most effective and commonly recommended coupling reagents. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: HATU/DIPEA Coupling

This protocol is recommended for achieving the highest coupling efficiency, especially when other methods have failed.

  • Resin Preparation: Swell the peptide-resin (containing a free N-terminal proline) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

  • Deprotection: Perform the Boc deprotection of the N-terminal amino acid on the resin using 50% trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF (2 x 5 mL). Wash the resin thoroughly with DMF (5 x 5 mL).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

Protocol 2: HCTU/DIPEA Coupling

A highly efficient and more economical alternative to HATU.

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 equivalents) and HCTU (0.39 mmol, 3.9 equivalents) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the solution and vortex.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: DIC/OxymaPure® Coupling

An excellent choice for minimizing racemization and for its improved safety profile.

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • Swell the deprotected resin in DMF.

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 equivalents) and OxymaPure® (0.4 mmol, 4 equivalents) in 2 mL of DMF.

    • Add this solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (0.4 mmol, 4 equivalents).

    • Agitate the reaction mixture for 3-6 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Mandatory Visualizations

SPPS_Workflow Resin Peptide-Resin (Free N-terminal) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (this compound + Coupling Reagent) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Cycle Next Cycle or Final Cleavage Wash3->Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Reagent_Selection Start Difficult Coupling: This compound HighEfficiency Highest Efficiency and Speed Required? Start->HighEfficiency CostConcern Cost a Major Concern? HighEfficiency->CostConcern No HATU Use HATU HighEfficiency->HATU Yes RacemizationRisk Minimizing Racemization is Top Priority? CostConcern->RacemizationRisk Yes HCTU Use HCTU CostConcern->HCTU No DICOxyma Use DIC/OxymaPure® RacemizationRisk->DICOxyma Yes PyBOP Consider PyBOP RacemizationRisk->PyBOP No

Caption: Decision tree for selecting a coupling reagent for this compound.

Conclusion

The successful incorporation of this compound into a growing peptide chain is achievable with the careful selection of a potent coupling reagent and optimized reaction conditions. For the highest probability of success with this challenging coupling, HATU is the recommended reagent due to its high reactivity and speed. HCTU offers a comparable level of efficiency and is a more cost-effective option. When minimizing racemization is the primary concern, the use of DIC in combination with OxymaPure® is an excellent strategy. By following the detailed protocols and considering the comparative data provided, researchers can significantly improve the outcomes of synthesizing peptides containing the difficult Val-Pro sequence.

References

Application Notes and Protocols for the Boc Deprotection of Boc-Val-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from the dipeptide Boc-Val-Pro-OH. The selection of an appropriate deprotection strategy is critical to maximize the yield and purity of the final product, Val-Pro-OH, while minimizing side reactions. This is particularly important for sequences containing proline, which are susceptible to diketopiperazine (DKP) formation. This guide outlines two primary methods for Boc deprotection: the widely used trifluoroacetic acid (TFA) method and an alternative approach using hydrochloric acid (HCl) in dioxane, which can suppress DKP formation. Detailed experimental protocols, a comparative analysis of the two methods, and troubleshooting strategies are provided to assist researchers in selecting the optimal conditions for their specific needs.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, serving as a robust protecting group for the α-amino functionality of amino acids. Its widespread use stems from its stability under a broad range of synthetic conditions and its facile removal under acidic conditions. The deprotection of Boc-protected peptides is a fundamental step in both solution-phase and solid-phase peptide synthesis.

The dipeptide Val-Pro is a common motif in bioactive peptides and proteins. The synthesis of this dipeptide often involves the coupling of Boc-protected valine to proline, followed by the removal of the Boc group to allow for further peptide chain elongation or to yield the final dipeptide. However, the deprotection of dipeptides with a C-terminal proline residue, such as this compound, presents a significant challenge due to the propensity of the resulting H-Val-Pro-OH to undergo intramolecular cyclization to form the cyclic dipeptide, cyclo(Val-Pro), also known as a diketopiperazine (DKP). This side reaction can significantly reduce the yield of the desired linear dipeptide and complicate purification.

These application notes provide a comprehensive overview of the conditions for the Boc deprotection of this compound, with a focus on practical experimental protocols and strategies to mitigate diketopiperazine formation.

Deprotection Methods: A Comparative Overview

The choice of deprotection reagent and conditions can have a profound impact on the outcome of the reaction. The two most common methods for Boc deprotection in solution-phase synthesis are treatment with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent.

ParameterMethod 1: Trifluoroacetic Acid (TFA)Method 2: Hydrochloric Acid (HCl) in Dioxane
Reagent Trifluoroacetic acid4M HCl in 1,4-dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 30 minutes - 2 hours30 minutes - 4 hours
Product Form Trifluoroacetate saltHydrochloride salt
Relative Yield Good to ExcellentGood to Excellent
Purity Good, but potential for DKP formationGenerally higher due to reduced DKP formation
Advantages - Fast and efficient- Volatile reagent and solvent are easily removed- Suppresses diketopiperazine (DKP) formation- Product often precipitates as the HCl salt, aiding purification
Disadvantages - Can promote DKP formation in sensitive sequences- TFA is highly corrosive and requires careful handling- Longer reaction times may be required- Dioxane is a potential peroxide-former and requires careful handling

Note: The quantitative data in this table is representative and can vary depending on the specific reaction conditions and the scale of the synthesis.

Signaling Pathways and Logical Relationships

The Boc deprotection reaction proceeds through an acid-catalyzed mechanism. The choice of acid can influence the subsequent fate of the deprotected dipeptide, either leading to the desired product or the undesired diketopiperazine.

cluster_0 Boc Deprotection Pathway cluster_1 Side Reaction Pathway This compound This compound Protonated this compound Protonated this compound This compound->Protonated this compound  + H+ (TFA or HCl) Carbamic Acid Intermediate Carbamic Acid Intermediate Protonated this compound->Carbamic Acid Intermediate  - tert-Butyl Cation H-Val-Pro-OH (TFA or HCl salt) H-Val-Pro-OH (TFA or HCl salt) Carbamic Acid Intermediate->H-Val-Pro-OH (TFA or HCl salt)  - CO2 H-Val-Pro-OH (free amine) H-Val-Pro-OH (free amine) H-Val-Pro-OH (TFA or HCl salt)->H-Val-Pro-OH (free amine) Neutralization (e.g., base) tert-Butyl Cation tert-Butyl Cation Isobutylene + CO2 Isobutylene + CO2 tert-Butyl Cation->Isobutylene + CO2 Diketopiperazine (cyclo(Val-Pro)) Diketopiperazine (cyclo(Val-Pro)) H-Val-Pro-OH (free amine)->Diketopiperazine (cyclo(Val-Pro)) Intramolecular Cyclization

Figure 1. Reaction pathways in Boc deprotection of this compound.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific experimental setup and desired scale.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is rapid and efficient but carries a higher risk of diketopiperazine formation. It is crucial to work at low temperatures and monitor the reaction closely.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Slowly add TFA (10-20 equivalents, typically a 25-50% v/v solution in DCM) to the stirred solution. The addition should be done dropwise to control any potential exotherm.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with toluene (2-3 times) to ensure complete removal of TFA.

  • Precipitation: To the resulting oil or solid, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-Val-Pro-OH·TFA.

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is known to suppress diketopiperazine formation and often results in the direct precipitation of the product as the hydrochloride salt, simplifying purification.[1][2]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane or Methanol (optional, for dissolution)

  • Diethyl ether, cold

  • Round-bottom flask or vial

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a flask or vial containing this compound (1 equivalent), add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl). If solubility is an issue, the substrate can be dissolved in a minimal amount of dioxane or methanol before adding the HCl solution.

  • Reaction: Stir the mixture at room temperature. In many cases, the H-Val-Pro-OH hydrochloride salt will precipitate out of the solution as a white solid.

  • Monitoring: Monitor the reaction for completeness using TLC or LC-MS (typically 30 minutes to 4 hours).

  • Isolation (Precipitation): If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any soluble impurities.

  • Isolation (In Solution): If the product remains in solution, remove the solvent under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce precipitation.

  • Drying: Dry the solid product under vacuum to yield H-Val-Pro-OH·HCl.

Experimental Workflow

The general workflow for the solution-phase Boc deprotection of this compound is illustrated below.

Start Start Dissolve this compound Dissolve this compound Start->Dissolve this compound Cool to 0 C Cool to 0 C Dissolve this compound->Cool to 0 C Add Deprotection Reagent Add Deprotection Reagent Cool to 0 C->Add Deprotection Reagent Stir at 0 C to RT Stir at 0 C to RT Add Deprotection Reagent->Stir at 0 C to RT Monitor Reaction Monitor Reaction Stir at 0 C to RT->Monitor Reaction Workup Workup Monitor Reaction->Workup Reaction Complete Isolate Product Isolate Product Workup->Isolate Product Characterize Product Characterize Product Isolate Product->Characterize Product End End Characterize Product->End

Figure 2. General experimental workflow for Boc deprotection.

Purification and Characterization

The final dipeptide, Val-Pro-OH, is a zwitterionic and highly polar molecule. Purification of the salt form (TFA or HCl) can often be achieved by simple precipitation and washing. If further purification is required, techniques such as ion-exchange chromatography or reversed-phase HPLC may be necessary.

Purification of the Free Dipeptide:

To obtain the zwitterionic H-Val-Pro-OH, the salt form can be neutralized.

  • Dissolve the hydrochloride or trifluoroacetate salt in a minimal amount of water.

  • Adjust the pH to isoelectric point (pI) of the dipeptide (approximately pH 6) with a suitable base (e.g., dilute ammonium hydroxide or a basic ion-exchange resin).

  • The zwitterionic dipeptide may precipitate at its pI. If so, it can be collected by filtration.

  • Alternatively, the aqueous solution can be lyophilized to obtain the free dipeptide.

Characterization:

The identity and purity of the final product should be confirmed by appropriate analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the dipeptide and the absence of the Boc group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any diketopiperazine impurity.

Troubleshooting

Problem Possible Cause Solution
Incomplete Deprotection - Insufficient amount of acid- Short reaction time- Low reaction temperature- Increase the equivalents of TFA or HCl- Extend the reaction time and monitor by TLC/LC-MS- Allow the reaction to warm to room temperature
Significant Diketopiperazine (DKP) Formation - Use of TFA with a sensitive sequence- Elevated reaction temperature- Prolonged reaction time after deprotection is complete- Switch to the HCl/dioxane method- Maintain low reaction temperature (0 °C)- Work up the reaction promptly upon completion
Difficulty in Product Precipitation - Product is soluble in the precipitation solvent- Insufficient volume of anti-solvent- Use a different anti-solvent (e.g., heptane)- Increase the volume of diethyl ether- Concentrate the solution further before adding the anti-solvent
Product is an oil instead of a solid - Presence of residual solvent or impurities- Triturate the oil with fresh cold diethyl ether- Co-evaporate with a suitable solvent (e.g., toluene for TFA removal) to remove residual volatiles

Conclusion

The successful deprotection of this compound requires careful consideration of the reaction conditions to maximize the yield of the desired linear dipeptide while minimizing the formation of the diketopiperazine side product. The choice between the TFA and HCl/dioxane methods will depend on the specific requirements of the synthesis, with the HCl method offering a distinct advantage in suppressing intramolecular cyclization. The protocols and guidelines presented in this document provide a solid foundation for researchers to perform this critical transformation efficiently and with high fidelity.

References

Application Notes: Boc-Val-Pro-OH Peptide as a Precursor for Protease-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2][3] The linker component, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical determinant of an ADC's safety and efficacy.[3][4] Protease-cleavable linkers are a prominent class of linkers designed to be stable in systemic circulation and to release the payload upon internalization into target tumor cells.

The dipeptide motif, L-Valyl-L-Proline (Val-Pro), is a sequence designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. The precursor molecule, N-tert-butyloxycarbonyl-L-Valyl-L-Proline (Boc-Val-Pro-OH), is a key building block for synthesizing these advanced linker systems. The Boc protecting group ensures controlled coupling during the synthesis of the complete linker-payload construct before its eventual conjugation to the antibody. While the Val-Pro sequence is effective, the closely related and more extensively studied Val-Cit (valine-citrulline) and Val-Ala (valine-alanine) linkers function via the same mechanism and are often used as benchmarks in ADC development.

Mechanism of Action

The therapeutic action of an ADC equipped with a Val-Pro linker follows a multi-step process. Initially, the ADC circulates systemically, where the linker remains stable. Upon binding to a specific antigen on the surface of a cancer cell, the ADC-antigen complex is internalized via receptor-mediated endocytosis. The complex is then trafficked to the lysosome, an acidic organelle rich in proteases. Within the lysosome, cathepsin B recognizes and cleaves the peptide bond in the Val-Pro linker, triggering the release of the cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect. This targeted release mechanism enhances the therapeutic window, maximizing antitumor activity while minimizing off-target toxicity.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Intact ADC Antigen Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage by Cathepsin B Apoptosis Cell Death Payload->Apoptosis 5. Induces Apoptosis

Caption: Intracellular trafficking and activation of an ADC with a protease-cleavable linker.

Quantitative Data Summary

The stability and in vitro potency of ADCs are critical parameters evaluated during development. The following tables summarize comparative data for dipeptide-based cleavable linkers, primarily the well-documented Val-Cit linker which serves as a surrogate for Val-Pro.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs

Lower IC50 values indicate higher potency. Data is often presented for ADCs targeting the HER2 receptor, using MMAE as the payload.

Linker TypePayloadTarget Cell LineIC50 (pmol/L)Reference
Val-Cit MMAEHER2+14.3
Val-AlaMMAEHER2+92
β-Galactosidase-cleavableMMAEHER2+8.8
Sulfatase-cleavableMMAEHER2+61
Non-cleavable-HER2+609

Table 2: Comparative Plasma Stability of Dipeptide Linkers

Longer half-life indicates greater stability and less premature drug release.

Linker TypePayloadPlasma SourceProjected Half-life (t½)Reference
Val-Cit MMAEHuman~230 days
Phe-LysMMAEHuman~80 days
Val-Cit MMAEMouse~80 hours
Phe-LysMMAEMouse~12.5 hours
Hydrazone (Acid-labile)Auristatin EHuman~2.6 days

Experimental Protocols

The following protocols provide a general framework for the synthesis, conjugation, and evaluation of ADCs using a Val-Pro or analogous Val-Cit linker.

Protocol 1: Synthesis of Linker-Payload Construct (vcMMAE example)

This protocol outlines the synthesis of a maleimide-functionalized Val-Cit-PABC-MMAE construct, a widely used linker-payload combination. The synthesis using this compound would follow a similar chemical logic.

Synthesis_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation BocValCit 1. Start with Boc-Val-Cit-OH PABC 2. Couple to PABC spacer BocValCit->PABC MMAE 3. Couple to MMAE payload PABC->MMAE Deprotection 4. Boc Deprotection MMAE->Deprotection MC 5. Add Maleimide group (MC) Deprotection->MC FinalProduct mc-Val-Cit-PABC-MMAE MC->FinalProduct Conjugation 7. React with Linker-Payload FinalProduct->Conjugation Antibody 6. Reduce Antibody Antibody->Conjugation Purification 8. Purify ADC Conjugation->Purification FinalADC Final ADC Product Purification->FinalADC

References

Application Notes and Protocols: Boc-Val-Pro-OH for Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Pro-OH is a protected dipeptide composed of valine and proline with a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of valine. This reagent is a valuable building block in the field of bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The Val-Pro dipeptide sequence can serve as a substrate for certain proteases, allowing for the design of cleavable linkers that release a payload, such as a cytotoxic drug, under specific physiological conditions, for instance, within the lysosomal compartment of cancer cells.

The Boc protecting group ensures the stability of the N-terminus during synthesis and allows for selective deprotection under acidic conditions, enabling controlled conjugation to other molecules.[1][2] This document provides detailed protocols for the use of this compound in bioconjugation reactions, including the preparation of a Boc-Val-Pro-linker, its conjugation to a model protein, and the subsequent cleavage of the linker.

Key Applications

  • Development of Antibody-Drug Conjugates (ADCs): The Val-Pro moiety can be incorporated into linkers designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[][4][5] This allows for the targeted release of cytotoxic drugs at the tumor site, enhancing therapeutic efficacy and reducing off-target toxicity.

  • Prodrug Synthesis: this compound can be used to create prodrugs where the dipeptide linker masks the activity of a drug. Enzymatic cleavage of the linker at the target site releases the active pharmaceutical ingredient.

  • Targeted Delivery Systems: Beyond ADCs, this dipeptide can be used to conjugate imaging agents or other therapeutic molecules to targeting ligands such as antibodies or peptides, facilitating their delivery to specific cells or tissues.

Quantitative Data Summary

The following table summarizes representative quantitative data for the conjugation of a Boc-Val-Pro-based linker to a model antibody (e.g., IgG) and subsequent drug conjugation. These values are illustrative and may vary depending on the specific reactants and conditions used.

ParameterValueMethod of Determination
Linker Activation Efficiency > 90%HPLC
Antibody Conjugation Yield 70-85%Protein Assay (e.g., BCA)
Drug-to-Antibody Ratio (DAR) 3.5 - 4.5Hydrophobic Interaction Chromatography (HIC)
Final Conjugate Purity > 95%Size Exclusion Chromatography (SEC)
In Vitro Linker Cleavage (24h) > 80%LC-MS analysis of released drug

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Linker with a Primary Amine

This protocol describes the activation of the C-terminal carboxylic acid of this compound using EDC/NHS chemistry and its conjugation to an amine-containing linker (e.g., a PEG linker with a terminal amine group).

Materials:

  • This compound

  • Amine-terminated linker (e.g., NH2-PEG-Maleimide)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Diethyl ether

  • 0.1 M MES Buffer, pH 6.0

  • HPLC system for analysis

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.2 equivalents) to the solution and stir for 4 hours at 0°C.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • The formation of the NHS-activated ester can be monitored by HPLC.

  • Conjugation to Amine-Linker:

    • Dissolve the amine-terminated linker (1 equivalent) in anhydrous DMF.

    • Add the solution of the activated Boc-Val-Pro-NHS ester dropwise to the linker solution.

    • Add TEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction overnight at room temperature under a nitrogen atmosphere.

    • Monitor the reaction progress by HPLC.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in a minimal amount of DCM.

    • Precipitate the product by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold diethyl ether.

    • Dry the purified Boc-Val-Pro-Linker under vacuum.

    • Characterize the product by mass spectrometry and NMR.

Protocol 2: Boc Deprotection and Conjugation to an Antibody

This protocol details the removal of the Boc protecting group from the Boc-Val-Pro-Linker and its subsequent conjugation to the lysine residues of an antibody.

Materials:

  • Boc-Val-Pro-Linker (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Antibody (e.g., IgG) in Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • PD-10 desalting columns

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-Val-Pro-Linker in DCM.

    • Add a solution of 50% TFA in DCM containing 2.5% TIS.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by HPLC.

    • Evaporate the solvent and TFA under reduced pressure. Co-evaporate with DCM several times to remove residual TFA.

    • The resulting product is the TFA salt of the deprotected linker.

  • Antibody Conjugation:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Exchange the antibody buffer to 0.1 M Sodium Bicarbonate Buffer, pH 8.5, using a PD-10 desalting column.

    • Dissolve the deprotected Val-Pro-Linker (amine-TFA salt) in the bicarbonate buffer.

    • Add the linker solution to the antibody solution at a molar ratio of 10-20 fold excess of the linker.

    • The free carboxylic acid of the linker will react with the primary amines (lysine residues) of the antibody. To facilitate this, activate the carboxylic acid of the linker in situ with EDC/NHS as described in Protocol 1, Step 1, before adding to the antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature with gentle shaking.

  • Purification of the Antibody-Linker Conjugate:

    • Remove the excess linker and reagents by buffer exchange into PBS, pH 7.4, using a PD-10 desalting column or through dialysis.

    • Concentrate the purified antibody-linker conjugate using a centrifugal filter device.

    • Determine the protein concentration (e.g., using a BCA assay) and the linker-to-antibody ratio by UV-Vis spectroscopy if the linker has a chromophore, or by mass spectrometry.

Visualizations

Bioconjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation to Linker cluster_deprotection Step 3: Boc Deprotection cluster_antibody_conjugation Step 4: Antibody Conjugation BocValPro This compound EDCNHS EDC, NHS in DMF BocValPro->EDCNHS ActivatedLinker Boc-Val-Pro-NHS Ester EDCNHS->ActivatedLinker AmineLinker NH2-PEG-Maleimide ActivatedLinker->AmineLinker ConjugatedLinker Boc-Val-Pro-PEG-Maleimide AmineLinker->ConjugatedLinker TFA TFA, DCM ConjugatedLinker->TFA DeprotectedLinker H2N-Val-Pro-PEG-Maleimide TFA->DeprotectedLinker Antibody Antibody (IgG) -SH DeprotectedLinker->Antibody ADC Antibody-Drug Conjugate Antibody->ADC ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Drug Released Cytotoxic Drug Cleavage->Drug 4. Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Cytotoxicity

References

Application Notes and Protocols: Standard Protocol for Coupling Boc-Amino Acids in Solution Phase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solution-phase peptide synthesis (SPPS). Its acid-labile nature allows for orthogonal deprotection strategies, making it highly valuable for the synthesis of complex peptides. The crucial step in elongating a peptide chain is the formation of an amide bond between the carboxyl group of a Boc-protected amino acid and the amino group of another amino acid or peptide ester. The efficiency and fidelity of this coupling reaction are paramount to achieving high yields and purity of the final peptide. This document provides detailed protocols and data for standard Boc-amino acid coupling methods in the solution phase.

Core Principle of Amide Bond Formation

The fundamental principle of peptide coupling involves the activation of the carboxylic acid group of a Boc-protected amino acid to make it susceptible to nucleophilic attack by the free amino group of another amino acid or peptide. This process typically requires a coupling reagent to form a highly reactive intermediate, which then readily reacts with the amine to form a stable amide (peptide) bond.

Key Reagents and Components

Successful peptide coupling relies on the appropriate selection of several key components:

  • Boc-Amino Acid: The N-terminally protected amino acid to be added to the peptide chain.

  • Amine Component: An amino acid or peptide with a free N-terminus and a protected C-terminus (commonly a methyl or ethyl ester).

  • Coupling Reagent: A substance that facilitates the formation of the amide bond by activating the carboxylic acid. Common classes include carbodiimides (e.g., DCC, EDC), and uronium/aminium salts (e.g., HBTU, HATU).[1][2]

  • Additives: Reagents like 1-hydroxybenzotriazole (HOBt) or its analogues are often used in conjunction with coupling reagents to suppress side reactions, particularly racemization, and to improve reaction efficiency by forming active esters.[3][4]

  • Base: A non-nucleophilic organic base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), is often required to neutralize salts and maintain the appropriate pH for the reaction.[5]

  • Solvent: A dry, polar aprotic solvent that can dissolve all reactants is essential. Common choices include dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).

Experimental Workflow

The general workflow for a standard solution-phase coupling of a Boc-amino acid is depicted below. This process involves the preparation of the amine component, activation of the Boc-amino acid, the coupling reaction itself, and subsequent work-up and purification.

G cluster_prep Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification A Boc-Amino Acid (Carboxyl Component) F Activation (Formation of Active Intermediate) A->F B Amino Acid Ester HCl (Amine Component) D Free Amine Component in Solution B->D Neutralization C Base (e.g., DIPEA, NMM) in Solvent (e.g., DCM) C->D G Coupling (Amide Bond Formation) D->G E Coupling Reagent (e.g., EDC) + Additive (e.g., HOBt) E->F F->G H Aqueous Work-up (Acid/Base Washes) G->H I Drying & Concentration H->I J Purification (e.g., Column Chromatography) I->J K Boc-Dipeptide Product J->K

Caption: General workflow for Boc-amino acid coupling in solution phase.

Standard Coupling Protocols

Several reliable methods are available for the solution-phase coupling of Boc-amino acids. The choice of method often depends on the specific amino acids being coupled, the scale of the reaction, and the desired purity.

This is one of the most common and cost-effective methods. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies the removal of the urea byproduct during work-up compared to dicyclohexylcarbodiimide (DCC). HOBt is added to form an active ester intermediate, which enhances coupling efficiency and minimizes racemization.

Mechanism of Activation: The carbodiimide reacts with the carboxylic acid of the Boc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, preferably, with HOBt to form a more stable HOBt-active ester. This active ester is less prone to racemization and reacts cleanly with the amine component to form the peptide bond.

G BocAA Boc-AA-OH Oacyl O-Acylisourea (Reactive Intermediate) BocAA->Oacyl EDC EDC EDC->Oacyl Nacyl N-Acylurea (Side Product) Oacyl->Nacyl Rearrangement (Side Reaction) ActiveEster HOBt-Active Ester Oacyl->ActiveEster HOBt HOBt HOBt->ActiveEster ActiveEster->HOBt Regenerated Peptide Boc-Peptide ActiveEster->Peptide Amine H₂N-Peptide Amine->Peptide Urea EDC Byproduct (Urea)

Caption: Carbodiimide coupling mechanism with HOBt additive.

Experimental Protocol: EDC/HOBt Coupling

  • Amine Preparation: Dissolve the amino acid ester hydrochloride (1.0 eq) in DCM or DMF. Add NMM or DIPEA (1.0 eq) and stir for 10 minutes at room temperature to generate the free amine.

  • Activation: In a separate flask, dissolve the Boc-amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq) to the cooled Boc-amino acid solution. Immediately after, add the solution of the free amine from step 1.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Once complete, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide via flash column chromatography.

This method involves the activation of the Boc-amino acid by forming a mixed anhydride with an alkyl chloroformate, such as isobutyl chloroformate. This method is rapid and efficient but can be susceptible to side reactions like urethane formation if not performed carefully.

Experimental Protocol: Mixed Anhydride Coupling

  • Activation: Dissolve the Boc-amino acid (1.0 eq) in anhydrous THF. Cool the solution to -15 °C. Add N-methylmorpholine (NMM) (1.0 eq). After 1-2 minutes, add isobutyl chloroformate (1.0 eq) and allow the mixed anhydride to form over 5-10 minutes.

  • Coupling: In a separate flask, prepare the free amine component as described in the EDC/HOBt protocol. Add the cold solution of the free amine to the mixed anhydride solution at -15 °C.

  • Reaction: Stir the reaction mixture at -15 °C for 1 hour and then allow it to warm to room temperature for an additional 1-2 hours.

  • Work-up & Purification: Follow the work-up and purification steps outlined in the EDC/HOBt protocol.

Quantitative Data Summary

The efficiency of coupling can vary significantly based on the reagents, substrates, and reaction conditions. The following table provides a general comparison of common coupling reagents used in solution-phase synthesis.

Coupling Reagent/MethodAdditiveTypical YieldRacemization LevelNotes
EDC HOBtHighLowWater-soluble urea byproduct simplifies work-up. HOBt is crucial for suppressing racemization.
DCC HOBtHighLowInsoluble DCU byproduct can be removed by filtration, but may complicate purification in solution phase.
HATU/HBTU NoneVery HighVery LowHighly efficient uronium salt reagents, often used for difficult or sterically hindered couplings.
Mixed Anhydride NoneModerate-HighLow-ModerateRequires low temperatures (-15 °C) to minimize side reactions like urethane formation.
DEPBT NoneHighVery LowParticularly effective for minimizing epimerization, especially with sensitive amino acids.

Note: "High," "Moderate," and "Low" are qualitative descriptors as exact quantitative data is highly dependent on the specific amino acids being coupled.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Coupling Yield - Incomplete activation of the carboxylic acid.- Sterically hindered amino acids.- Insufficient reaction time or incorrect temperature.- Use a more powerful coupling reagent like HATU or HBTU.- Increase the reaction time or allow the reaction to proceed at room temperature after initial cooling.- Ensure all reagents are anhydrous.
Racemization - Over-activation of the carboxylic acid.- Presence of excess base.- High reaction temperatures.- Always use an additive like HOBt or Oxyma Pure when using carbodiimides.- Use a weaker base like NMM instead of DIPEA, and use stoichiometric amounts.- Maintain low temperatures (0 °C to -15 °C) during the activation and initial coupling steps.
N-Acylurea Formation - Rearrangement of the O-acylisourea intermediate in carbodiimide reactions.- Add HOBt to the reaction, which intercepts the O-acylisourea to form a more stable active ester.
Urethane Formation - Side reaction in the mixed anhydride method where the amine attacks the carbonate portion of the anhydride.- Maintain a low temperature (-15 °C) during anhydride formation and coupling.- Use N-methylpiperidine/DCM as the base/solvent combination.

References

A Comparative Guide to Manual and Automated Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry is a foundational technique for the chemical synthesis of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Boc protecting group, which is acid-labile, temporarily masks the Nα-amino group of the incoming amino acid. This strategy allows for the selective deprotection and coupling of amino acids to build the desired peptide sequence. The choice between performing Boc-SPPS manually or utilizing an automated synthesizer is a critical decision that impacts various aspects of the synthesis process, including throughput, reproducibility, and resource allocation. These application notes provide a detailed comparison of manual and automated Boc-SPPS, complete with experimental protocols and quantitative data to guide researchers in selecting the most appropriate method for their needs.

Manual vs. Automated Boc-SPPS: A Comparative Overview

The decision to employ manual or automated Boc-SPPS depends on several factors, including the number of peptides to be synthesized, the complexity of the sequences, available budget, and the level of expertise.

Manual Synthesis offers a high degree of flexibility, allowing for real-time adjustments and troubleshooting, which can be particularly advantageous for complex or non-standard peptide sequences.[1] It requires a lower initial investment in equipment. However, it is labor-intensive, requires constant operator attention, and is more susceptible to human error, which can impact reproducibility.[1][2]

Automated Synthesis , on the other hand, provides high throughput and excellent reproducibility due to precise, computer-controlled reagent delivery and reaction times.[1][2] This method significantly reduces the potential for human error and allows for unattended operation. The primary drawback is the higher initial capital investment for the synthesizer. While less flexible during a synthesis run, modern automated synthesizers offer a wide range of programmable options to accommodate various chemistries.

Quantitative Data Summary

The following tables provide a summary of quantitative data comparing manual and automated Boc-SPPS for the synthesis of a model nonapeptide, Bradykinin, and an illustrative example of a hexapeptide.

Table 1: Synthesis of Bradykinin (a nonapeptide)

ParameterManual SynthesisAutomated Synthesis
Total Synthesis Time 8 days32 hours
Overall Yield 68%Not specified
Crude Peptide Purity 93%Not specified

Table 2: Illustrative Example for a Model Hexapeptide

ParameterManual SynthesisAutomated Synthesis
Synthesis Scale 0.1 mmol0.1 mmol
Total Synthesis Time ~ 8 hours~ 3 hours
Crude Purity (by HPLC) 65%85%
Overall Yield 45%60%

Experimental Workflows

The following diagrams illustrate the typical workflows for manual and automated Boc solid-phase peptide synthesis.

Manual_Boc_SPPS_Workflow start Start resin_prep Resin Swelling (DCM) start->resin_prep deprotection Boc Deprotection (50% TFA in DCM) resin_prep->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, Activator, DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Next Amino Acid? kaiser_test->next_cycle Negative repeat_coupling->coupling next_cycle->deprotection Yes final_deprotection Final Boc Deprotection next_cycle->final_deprotection No cleavage Cleavage from Resin (HF or TFMSA) final_deprotection->cleavage end End cleavage->end Automated_Boc_SPPS_Workflow start Start setup Instrument Setup & Program Synthesis Sequence start->setup synthesis_cycle Automated Synthesis Cycle (Deprotection, Wash, Neutralization, Coupling) setup->synthesis_cycle synthesis_cycle->synthesis_cycle final_steps Final Deprotection & Washes synthesis_cycle->final_steps manual_cleavage Manual Cleavage from Resin final_steps->manual_cleavage end End manual_cleavage->end

References

Choice of Resin for Boc-Val-Pro-OH Solid-Phase Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the selection of an appropriate resin for the solid-phase synthesis of the dipeptide Boc-Val-Pro-OH. It outlines the comparative advantages and disadvantages of commonly used resins in Boc-chemistry solid-phase peptide synthesis (SPPS), presents detailed experimental protocols, and offers quantitative data to inform resin selection.

Resin Selection: A Critical Choice for Dipeptide Synthesis

The synthesis of peptides containing proline, such as this compound, presents a unique challenge due to the propensity of the dipeptide-resin intermediate to form a cyclic dipeptide, known as a diketopiperazine. This side reaction can significantly reduce the yield of the desired linear peptide. The choice of solid support plays a crucial role in mitigating this and other potential side reactions. For Boc-SPPS, the two most relevant resins for synthesizing a C-terminal carboxylic acid are the classic Merrifield resin and the more modern 2-Chlorotrityl chloride (2-CTC) resin.

Merrifield Resin is a chloromethylated polystyrene support and one of the original resins used in SPPS.[1][2] While robust and widely used, it requires harsh cleavage conditions, typically anhydrous hydrogen fluoride (HF), which necessitates specialized equipment.[3][4] The repeated acid treatments for Boc-deprotection can also lead to premature cleavage of the peptide from the resin, reducing the overall yield.[5]

2-Chlorotrityl Chloride (2-CTC) Resin is a highly acid-labile resin that offers several advantages for the synthesis of protected peptide acids. Its key feature is the ability to cleave the peptide under very mild acidic conditions, which keeps the Boc protecting group and acid-labile side-chain protecting groups intact. The steric hindrance provided by the trityl linker also helps to suppress diketopiperazine formation.

Comparative Data of Resins for Boc-Proline Attachment and Dipeptide Synthesis

The following tables summarize key quantitative parameters for Merrifield and 2-Chlorotrityl chloride resins relevant to the synthesis of this compound.

ParameterMerrifield Resin2-Chlorotrityl Chloride ResinReference
Typical Loading Capacity 0.4 - 1.2 mmol/g0.8 - 1.6 mmol/g
Swelling in DCM Good (4-6 mL/g for 1% DVB)Very Good
Swelling in DMF Good (4-6 mL/g for 1% DVB)Very Good
Cleavage Conditions Harsh (HF, TFMSA)Mild (e.g., 1% TFA in DCM, AcOH/TFE/DCM)
Diketopiperazine Formation PossibleSuppressed due to steric hindrance
Synthesis StepMerrifield Resin2-Chlorotrityl Chloride Resin
Boc-Pro-OH Loading Efficiency Good (Cesium salt method)High
Boc-Val-OH Coupling Efficiency HighHigh
Final this compound Yield ModerateHigh
Final Purity GoodVery Good

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using either Merrifield or 2-Chlorotrityl chloride resin.

General Workflow for Boc-SPPS

The overall process for the solid-phase synthesis of this compound is depicted in the following workflow diagram.

SPPS_Workflow Resin Resin Selection (Merrifield or 2-CTC) Swelling Resin Swelling Resin->Swelling Loading Loading of Boc-Pro-OH Swelling->Loading Washing1 Washing Loading->Washing1 Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Washing2 Washing Neutralization->Washing2 Coupling Coupling of Boc-Val-OH Washing2->Coupling Washing3 Washing Coupling->Washing3 Cleavage Cleavage from Resin Washing3->Cleavage Isolation Isolation & Purification Cleavage->Isolation Characterization Characterization Isolation->Characterization Wasting1 Wasting1 Wasting1->Deprotection Resin_Choice cluster_0 Synthesis Goals cluster_1 Resin Properties cluster_2 Resin Choice Goal1 High Yield & Purity Prop1 Mild Cleavage Goal1->Prop1 Prop2 Steric Hindrance Goal1->Prop2 Goal2 Avoidance of Harsh Reagents Goal2->Prop1 Goal3 Suppression of Diketopiperazine Goal3->Prop2 Resin_CTC 2-Chlorotrityl Chloride Resin Prop1->Resin_CTC Prop2->Resin_CTC Prop3 Acid Stability Resin_Merrifield Merrifield Resin Prop3->Resin_Merrifield Higher stability during synthesis cycles

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection from Proline Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from proline residues. The unique cyclic structure of proline can sometimes present specific difficulties during deprotection. This guide offers troubleshooting advice and detailed protocols in a question-and-answer format to address these issues directly.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of a proline-containing peptide is incomplete. What are the common causes?

Incomplete Boc deprotection from proline residues, as with other amino acids, often stems from several key factors:

  • Insufficient Acid Strength or Stoichiometry : The most frequent cause is inadequate acidic conditions.[1][2] The Boc group is cleaved via an acid-catalyzed mechanism, and if the acid is too weak or used in insufficient quantities, the reaction will not proceed to completion.[1][3] Substrates containing basic functional groups may require an excess of acid.[1]

  • Reaction Time and Temperature : Many deprotections are effective at room temperature; however, sterically hindered Boc groups or less reactive substrates, which can include proline-containing sequences, may necessitate longer reaction times or gentle heating.

  • Reagent Quality : The efficacy of trifluoroacetic acid (TFA), a common reagent for Boc deprotection, can be diminished by the presence of water, as it is hygroscopic. Using fresh, high-quality reagents is crucial.

  • Solvent Choice : The solvent can significantly influence the reaction's success. While aprotic solvents like dichloromethane (DCM) and dioxane are standard, protic solvents such as methanol can sometimes facilitate the reaction.

  • Steric Hindrance : The rigid, cyclic structure of proline can create steric hindrance around the Boc-protected amine, making it more difficult to remove compared to other amino acids.

Q2: How can I monitor the progress of my Boc deprotection reaction involving proline?

Effective monitoring is key to determining the optimal reaction time and ensuring complete deprotection. Several methods are available:

  • Thin-Layer Chromatography (TLC) : This is a rapid and straightforward technique. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value.

  • Ninhydrin Staining : After running a TLC, staining with ninhydrin is highly effective for visualizing the newly formed secondary amine of proline. Proline and other secondary amines often produce a yellow or orange spot with ninhydrin, in contrast to the purple color seen with primary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product, confirming the mass of the deprotected peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to monitor the disappearance of the characteristic singlet from the tert-butyl group of the Boc protecting group, which is typically observed around 1.4 ppm.

Q3: I'm observing significant side product formation during the deprotection of a proline-containing peptide. What are the likely side reactions and how can I prevent them?

A primary concern during Boc deprotection is the formation of a reactive tert-butyl cation intermediate. This cation can lead to several side reactions:

  • Alkylation of Nucleophilic Residues : The tert-butyl cation can alkylate electron-rich aromatic rings (e.g., in tryptophan or tyrosine) or sulfur-containing residues (e.g., methionine).

  • Formation of tert-Butyl Adducts : The cation can be trapped by other nucleophiles present in the reaction mixture.

To mitigate these side reactions, the use of "scavengers" is highly recommended. These are reagents added to the reaction mixture to trap the tert-butyl cation.

Troubleshooting and Optimization Strategies

If you are experiencing incomplete deprotection, consider the following troubleshooting steps:

  • Increase Acid Concentration : Gradually increase the equivalents or concentration of the acid (e.g., TFA or HCl).

  • Elevate the Temperature : If the reaction is sluggish at room temperature, gentle heating to 40-50 °C may be beneficial.

  • Optimize the Solvent System : Experiment with different solvents. For instance, switching from DCM to dioxane or using a protic co-solvent like methanol could improve results.

  • Extend the Reaction Time : Monitor the reaction closely using TLC or LC-MS and allow it to proceed for a longer duration if necessary.

  • Incorporate Scavengers : To prevent side reactions, add a scavenger to the reaction mixture.

Summary of Common Scavengers
ScavengerTypical ConcentrationTarget Residues
Triethylsilane (TES)1-5% (v/v)General purpose
Triisopropylsilane (TIPS)1-5% (v/v)General purpose, particularly effective for tryptophan
Thioanisole1-5% (v/v)Methionine, Tryptophan
Water1-5% (v/v)General purpose

Experimental Protocols

Below are detailed methodologies for standard and alternative Boc deprotection procedures that can be applied to proline-containing substrates.

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common method for Boc deprotection.

  • Preparation : Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask with a magnetic stir bar.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Add TFA to the solution. A common ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted. For sensitive substrates, a lower concentration of TFA (e.g., 20-50%) can be used.

  • Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up :

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • To ensure complete removal of residual TFA, co-evaporate with toluene (3x).

    • The resulting amine trifluoroacetate salt can often be used directly in the next step.

    • To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

    • Separate the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is another widely used alternative to TFA.

  • Preparation : Dissolve the Boc-protected compound in a minimal amount of a co-solvent like methanol if necessary.

  • Reagent Addition : Add a solution of 4M HCl in 1,4-dioxane (typically 4-5 equivalents).

  • Reaction : Stir the mixture at room temperature. The deprotection is often complete in less than 30 minutes.

  • Monitoring : Monitor the reaction by TLC.

  • Work-up :

    • Upon completion, the product often precipitates as the hydrochloride salt.

    • The solvent can be removed in vacuo.

    • The resulting solid can be washed with a non-polar solvent like diethyl ether and filtered.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates that are sensitive to strong acids.

  • Preparation : Dissolve the Boc-protected substrate in methanol.

  • Reagent Addition : Add oxalyl chloride (typically 3 equivalents) dropwise to the solution at room temperature.

  • Reaction : Stir the reaction at room temperature for 1-4 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up :

    • Upon completion, carefully quench the reaction by adding a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Visualizations

Troubleshooting Workflow for Incomplete Boc Deprotection

G start Incomplete Boc Deprotection Observed check_reagents Verify Reagent Quality (e.g., Anhydrous TFA/Solvents) start->check_reagents increase_acid Increase Acid Concentration (e.g., higher % TFA or more equivalents) check_reagents->increase_acid Reagents OK monitor Monitor by TLC/LC-MS increase_acid->monitor increase_time_temp Increase Reaction Time and/or Temperature (e.g., 40-50°C) increase_time_temp->monitor change_solvent Change Solvent System (e.g., DCM to Dioxane) change_solvent->monitor alternative_method Consider Alternative Deprotection Method alternative_method->monitor monitor->increase_time_temp Incomplete monitor->change_solvent Still Incomplete monitor->alternative_method No Improvement complete Deprotection Complete monitor->complete Successful

Caption: A step-by-step workflow for troubleshooting incomplete Boc deprotection.

Boc Deprotection Mechanism and Side Reaction

G cluster_deprotection Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenger Scavenger Action boc_pro Boc-Proline protonation Protonation of Carbonyl boc_pro->protonation + H+ fragmentation Fragmentation protonation->fragmentation carbocation tert-Butyl Cation fragmentation->carbocation carbamic_acid Carbamic Acid Intermediate fragmentation->carbamic_acid alkylation Alkylation carbocation->alkylation trapped_cation Trapped Cation carbocation->trapped_cation + Scavenger decarboxylation Decarboxylation carbamic_acid->decarboxylation - CO2 free_proline Free Proline decarboxylation->free_proline nucleophile Nucleophilic Residue (e.g., Trp, Met) nucleophile->alkylation alkylated_product Alkylated Byproduct alkylation->alkylated_product scavenger Scavenger (e.g., TIPS, Thioanisole) scavenger->trapped_cation

References

Technical Support Center: Optimizing Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the coupling efficiency of Boc-Val-Pro-OH with HBTU.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound with HBTU often challenging?

A1: The coupling of this compound can be inefficient due to a combination of factors:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the valine residue, along with the inherent bulkiness of the valine side chain, can physically obstruct the approach of the coupling reagents and the N-terminus of the peptide chain.[1][2][3]

  • Proline's Structure: Proline is a secondary amine with a cyclic structure, which can influence the kinetics and efficiency of the coupling reaction.[4]

Q2: What are the signs of an incomplete or failed coupling reaction?

A2: In solid-phase peptide synthesis (SPPS), an incomplete coupling is typically indicated by a positive Kaiser test, which detects unreacted primary amines on the resin.[4] In solution-phase synthesis, incomplete reactions can be identified by the presence of starting materials in analyses like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: What are the potential side reactions when using HBTU for this coupling?

A3: Potential side reactions include:

  • Racemization: The chiral center of the valine residue can epimerize, particularly with prolonged activation times or at elevated temperatures. The use of additives like 1-hydroxybenzotriazole (HOBt) helps to suppress racemization.

  • Guanidinylation: If an excess of HBTU is used, it can react with the free N-terminal amine of the growing peptide chain, leading to a guanidinylated and capped chain, which terminates the peptide elongation.

Q4: My standard HBTU protocol is yielding poor results. What is the first thing I should try?

A4: The most straightforward initial troubleshooting step is to perform a "double coupling." After the initial coupling reaction time, simply repeat the coupling step with a fresh solution of the activated this compound and coupling reagents to drive the reaction to completion.

Q5: When should I consider using a different coupling reagent?

A5: If optimizing the HBTU protocol (e.g., double coupling, extended reaction time) does not provide satisfactory results, switching to a more potent coupling reagent is recommended. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective for sterically hindered couplings.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction • Steric hindrance from this compound.• Insufficient activation of the carboxylic acid.• Poor solvation or aggregation of the peptide chain.1. Double Coupling: Repeat the coupling step with fresh reagents.2. Increase Reagent Concentration: Use a higher excess of this compound and HBTU (e.g., 2-4 equivalents).3. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours up to 4 hours or even overnight, monitoring for completion.4. Change Solvent: Ensure the use of high-purity, anhydrous DMF. In cases of suspected aggregation, consider using NMP or adding a chaotropic salt like LiCl.5. Switch to a More Potent Reagent: Use HATU, which is known to be more efficient for difficult couplings.
Presence of Deletion Sequences in Final Product • Failed coupling in the previous cycle.• Unreacted amines being acylated in the subsequent cycle.1. Implement a Capping Step: After the coupling of this compound, treat the resin with a capping agent like acetic anhydride to block any unreacted amines. This prevents them from reacting further and simplifies purification.
Side Product Formation (e.g., Guanidinylation) • Excess HBTU relative to the carboxylic acid.• Slow activation of the carboxylic acid.1. Use Equimolar Amounts: Use HBTU in an amount that is equimolar to or slightly less than the this compound.2. Pre-activation: Briefly pre-activate the this compound with HBTU and base before adding it to the amine component.3. Consider Phosphonium Reagents: Reagents like PyBOP are a safer alternative as they do not cause guanidinylation.

Data Presentation

Comparative Efficiency of Coupling Reagents for Hindered Sequences
Coupling ReagentAdditiveBaseTypical Reaction TimeRelative Efficiency for Hindered Couplings
HBTU HOBtDIPEA30 - 60 minVery Good
HATU HOAtDIPEA15 - 45 minExcellent
HCTU 6-Cl-HOBtDIPEA15 - 45 minExcellent
PyBOP HOBtDIPEA30 - 60 minHigh
DIC/HOBt HOBt-1 - 4 hoursGood
COMU -DIPEA15 - 45 minExcellent

Experimental Protocols

Protocol 1: Standard HBTU/HOBt Coupling (Solid-Phase)

This protocol outlines a standard manual coupling procedure using HBTU/HOBt activation.

  • Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) has been removed from the resin-bound peptide and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4-6 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the resin. Agitate the mixture for 1-3 hours at room temperature.

  • Monitoring and Washing: Perform a Kaiser test to check for unreacted primary amines. If the test is negative (reaction complete), wash the resin thoroughly with DMF, followed by DCM. If the test is positive, consider a second coupling (see Troubleshooting Guide).

Protocol 2: High-Efficiency HATU Coupling (for Difficult Sequences)

This protocol is recommended when HBTU coupling is inefficient.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (2 equivalents) and HATU (1.95 equivalents) in DMF.

  • Coupling: Add DIPEA (4 equivalents) to the resin, followed immediately by the amino acid/HATU solution.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow step 5 from Protocol 1.

Protocol 3: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple.

  • Washing: After a positive Kaiser test from the coupling step, wash the peptide-resin thoroughly with DMF.

  • Capping Solution: Prepare a solution of acetic anhydride (e.g., 10% v/v) and a non-nucleophilic base like DIPEA or pyridine in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM, then proceed to the deprotection step for the next amino acid in the sequence.

Mandatory Visualization

HBTU_Activation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products BocValProOH Boc-Val-Pro-O⁻ ActiveEster Activated OBT-Ester BocValProOH->ActiveEster Attacks HBTU HBTU HBTU Base Base (e.g., DIPEA) BocValProOH_acid This compound CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide + Peptide-NH₂ TMU Tetramethylurea ActiveEster->TMU Byproduct HOBt_anion OBT Anion ActiveEster->HOBt_anion Leaving Group BocValProOH_acid->BocValProOH Deprotonation

Caption: HBTU activation mechanism for peptide bond formation.

SPPS_Workflow start Start with Resin-Bound Peptide deprotection N-terminal Deprotection (e.g., TFA for Boc) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (e.g., DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling: This compound + HBTU + DIPEA wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test recouple_cap Incomplete Coupling Options kaiser_test->recouple_cap Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative double_coupling Double Coupling recouple_cap->double_coupling capping Capping (e.g., Ac₂O) recouple_cap->capping double_coupling->wash3 capping->next_cycle

Caption: Troubleshooting workflow for a single coupling cycle in SPPS.

References

side reactions associated with TFA cleavage of Boc-Val-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered during the trifluoroacetic acid (TFA) cleavage of Boc-Val-Pro-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction observed during the TFA cleavage of this compound?

A1: The major side reaction is the formation of a cyclic dipeptide, specifically the diketopiperazine (DKP) cyclo(Val-Pro). This occurs through an intramolecular cyclization of the dipeptide upon removal of the Boc protecting group.[1] Sequences with proline at the C-terminus are particularly susceptible to this side reaction due to the conformational properties of proline that favor cyclization.[1][2]

Q2: What factors promote the formation of diketopiperazine (DKP)?

A2: Several factors can increase the likelihood of DKP formation:

  • Peptide Sequence: Dipeptides with a secondary amino acid like proline at the C-terminus are highly prone to cyclization.[1]

  • Deprotection Conditions: While often associated with the basic conditions of Fmoc deprotection, DKP formation can also occur under the acidic conditions of TFA cleavage.[1]

  • Temperature: Higher temperatures during the cleavage reaction can accelerate the rate of DKP formation.

  • Solvent: The choice of solvent can influence the reaction, with nonpolar solvents potentially favoring the cis-conformation of the peptide bond preceding proline, which can facilitate cyclization.

Q3: Are there other potential side reactions besides diketopiperazine formation?

A3: For a simple dipeptide like this compound, DKP formation is the most significant side reaction. However, in general, TFA cleavage can lead to other side reactions, especially with more complex peptides containing sensitive amino acid residues such as Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys). These side reactions often involve modification of the amino acid side chains by reactive species generated during the cleavage process.

Troubleshooting Guide

Problem: Low yield of the desired Val-Pro-OH product and presence of a major byproduct.

Possible Cause: Formation of the diketopiperazine (DKP) cyclo(Val-Pro).

Solutions:

  • Optimize Cleavage Conditions:

    • Temperature: Perform the TFA cleavage at a lower temperature (e.g., 0 °C or on an ice bath) to slow down the rate of the intramolecular cyclization reaction.

    • Reaction Time: Minimize the exposure time to TFA. Monitor the reaction closely and stop it as soon as the deprotection is complete.

    • Concentration: The concentration of the dipeptide in the TFA solution can influence the outcome. Experiment with different concentrations to find the optimal condition that favors the desired product over the cyclization byproduct.

  • Use of Scavengers:

    • While scavengers are primarily used to protect sensitive amino acid side chains from reactive cations generated during cleavage, their effect on minimizing DKP formation for this specific dipeptide is less documented. However, for more complex peptides, a standard cleavage cocktail containing scavengers is recommended. A commonly used scavenger is triisopropylsilane (TIS).

  • Alternative Deprotection/Coupling Strategy:

    • If the deprotected Val-Pro-OH is intended for a subsequent coupling step, consider a simultaneous deprotection and coupling procedure. This involves performing the TFA deprotection in the presence of the activated amino acid to be coupled, which can "trap" the deprotected dipeptide before it has a chance to cyclize.

Experimental Protocols

Standard TFA Cleavage Protocol for this compound

This protocol outlines the general procedure for the TFA-mediated deprotection of this compound.

  • Preparation:

    • Dissolve this compound in a suitable solvent, such as dichloromethane (DCM).

    • Prepare a cleavage solution of 50% TFA in DCM (v/v).

  • Deprotection:

    • Add the TFA/DCM solution to the dissolved this compound. A common ratio is 1 mL of the cleavage solution per 100 mg of the protected peptide.

    • Stir the reaction mixture at room temperature.

  • Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete deprotection.

  • Work-up:

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

    • The crude product can then be purified, for example, by recrystallization or chromatography.

Optimized TFA Cleavage Protocol to Minimize Diketopiperazine Formation

This protocol incorporates modifications to reduce the formation of cyclo(Val-Pro).

  • Preparation:

    • Dissolve this compound in a minimal amount of cold (0 °C) DCM.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Cool this mixture to 0 °C.

  • Deprotection:

    • Add the cold cleavage cocktail to the dissolved peptide solution at 0 °C.

    • Stir the reaction mixture while maintaining the temperature at 0 °C using an ice bath.

  • Monitoring:

    • Carefully monitor the reaction for the disappearance of the starting material, typically within 1-2 hours. Avoid unnecessarily long reaction times.

  • Work-up:

    • Upon completion, quickly remove the TFA and other volatile components under reduced pressure while keeping the temperature low.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation and wash with cold ether to remove residual scavengers.

    • Dry the crude product under vacuum.

Data Presentation

Deprotection CocktailDKP Formation (%)Reference
20% Piperidine in DMF13.8%
5% Piperidine in DMF12.2%
5% Piperazine in DMF< 4%
2% DBU / 5% Piperazine in NMP3.6%

Note: This data is for Fmoc deprotection but illustrates the principle that modifying deprotection conditions can significantly reduce DKP formation.

Visualizations

Reaction Scheme for TFA Cleavage and Side Reaction

BocValProOH This compound Intermediate H2N-Val-Pro-OH (Deprotected Intermediate) BocValProOH->Intermediate Deprotection TFA TFA ValProOH Val-Pro-OH (Desired Product) DKP cyclo(Val-Pro) (Diketopiperazine Side Product) Intermediate->ValProOH Protonation Intermediate->DKP Intramolecular Cyclization

Caption: TFA cleavage of this compound leading to the desired product and the diketopiperazine side product.

Experimental Workflow for Minimized Side Reactions

start Start: Dissolve this compound in cold DCM prepare_cocktail Prepare cold cleavage cocktail (TFA/H2O/TIS) start->prepare_cocktail deprotection Add cleavage cocktail and react at 0°C prepare_cocktail->deprotection monitoring Monitor reaction by HPLC/TLC deprotection->monitoring workup Quench and remove TFA under reduced pressure monitoring->workup precipitate Precipitate product with cold ether workup->precipitate purify Wash and dry the final product precipitate->purify end End: Purified Val-Pro-OH purify->end

Caption: Optimized workflow for TFA cleavage to minimize diketopiperazine formation.

References

managing aggregation of peptides containing Boc-Val-Pro-OH in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for managing on-resin peptide aggregation, with a specific focus on sequences containing the challenging Boc-Val-Pro-OH motif during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is on-resin peptide aggregation and why is it a problem in SPPS?

A1: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support.[1] This process is primarily driven by intermolecular hydrogen bonding, which can cause the peptides to fold into stable secondary structures, such as β-sheets.[2][3] Aggregation becomes a significant problem because it causes the peptide-resin to shrink or fail to swell properly, physically blocking reactive sites.[2] This blockage hinders the access of reagents, leading to slow or incomplete coupling and deprotection reactions, which results in lower yields, deletion sequences, and significant challenges during the final purification of the crude peptide.[2]

Q2: Why is the this compound sequence particularly challenging to incorporate?

A2: The difficulty with the Val-Pro sequence arises from a combination of factors. Valine is a β-branched and hydrophobic amino acid, which is known to promote aggregation. While Proline is known as a "helix breaker" that can disrupt the formation of secondary structures, the Val-Pro peptide bond itself can be sterically hindered and slow to form. In Boc-based synthesis, diketopiperazine formation, a common side reaction when proline is one of the first two residues, can be suppressed by using in situ neutralization protocols. The primary challenge remains overcoming the steric hindrance and potential for aggregation initiated by the preceding hydrophobic residues.

Q3: What are the common signs that my peptide is aggregating on the resin?

A3: Several physical and chemical signs can indicate on-resin aggregation.

  • Poor Resin Swelling: A primary indicator is the shrinking of the resin matrix or its failure to swell properly in the synthesis solvent.

  • Incomplete Reactions: Slow or incomplete coupling and deprotection are hallmark symptoms of aggregation.

  • Unreliable Amine Tests: Standard tests like the Kaiser or TNBS test may yield false negative results, suggesting a completed reaction when the peptide N-terminus is actually inaccessible due to the aggregated structure.

  • Altered UV Profile: In continuous flow systems, aggregation can be detected by a flattening and broadening of the Fmoc-deprotection UV profile.

Troubleshooting Guide for Aggregation Issues

This guide addresses specific problems you may encounter when synthesizing peptides containing the this compound sequence.

Problem: Incomplete Coupling (Positive Kaiser Test) After Adding a Difficult Residue.

Your coupling reaction is incomplete, as indicated by a colorimetric test. This is often due to aggregation physically blocking the N-terminus of the growing peptide chain.

G start Positive Kaiser Test (Incomplete Coupling) double_couple Action: Perform a second coupling (Double Couple) start->double_couple retest Retest with Kaiser double_couple->retest increase_temp Action: Increase coupling temperature to 50-60°C or use microwave retest->increase_temp Positive success Coupling Complete Proceed to Deprotection retest->success Negative retest2 Retest with Kaiser increase_temp->retest2 switch_reagent Action: Switch to a stronger coupling reagent (e.g., HATU, HCTU) retest2->switch_reagent Positive retest2->success Negative retest3 Retest with Kaiser switch_reagent->retest3 retest3->success Negative failure Severe Aggregation Detected Consider Resynthesis with Chaotropic Salts or Pseudoproline Dipeptides retest3->failure Positive

Caption: Troubleshooting workflow for incomplete coupling reactions.

Solution:

  • Double Couple: The most straightforward first step is to perform a second coupling using a fresh solution of the activated amino acid and coupling reagent. This can help drive the reaction to completion.

  • Increase Temperature: Heating the reaction vessel can disrupt the hydrogen bonds causing aggregation. Increasing the temperature to 50-60°C or using a microwave peptide synthesizer can significantly improve coupling efficiency for difficult sequences.

  • Change Coupling Reagent: If standard carbodiimide or HBTU reagents are failing, switch to a more potent activator. Uronium/aminium salt-based reagents like HATU, HCTU, or PyAOP are more reactive and often overcome steric hindrance and aggregation.

Problem: The Resin is Shrinking and/or Clumping.

You observe that the resin bed has visibly reduced in volume or is clumping together, indicating severe aggregation and poor solvation of the peptide chains.

G start Growing Peptide Chains on Solid Support h_bond Inter-chain Hydrogen Bonding start->h_bond Hydrophobic interactions (e.g., Val, Ile) beta_sheet β-Sheet Formation (Secondary Structure) h_bond->beta_sheet aggregation On-Resin Aggregation beta_sheet->aggregation outcome1 Poor Solvation & Resin Shrinking aggregation->outcome1 outcome2 Blocked Reactive Sites (N-Terminus Inaccessible) aggregation->outcome2 outcome3 Incomplete Coupling & Deletion Sequences aggregation->outcome3

Caption: The mechanism of on-resin peptide aggregation in SPPS.

Solution:

  • Change Solvents: Switch from standard solvents like DMF or DCM to those with better solvating properties. N-methylpyrrolidone (NMP) is a common choice. Adding DMSO (up to 25%) to DMF or using a "Magic Mixture" (DCM/DMF/NMP with Triton X-100 and ethylenecarbonate) can also be effective.

  • Use Chaotropic Salts: These agents disrupt secondary structures by interfering with hydrogen bonds. Before coupling, wash the resin with a solution of 0.8 M NaClO₄ or LiCl in DMF. Ensure you wash the resin thoroughly with DMF afterward to remove the salt, which can interfere with coupling.

  • Consider Resin Choice: For future syntheses of this or similar peptides, start with a more suitable resin. Low-loading (low substitution) resins or hydrophilic, PEG-based resins (e.g., TentaGel, NovaSyn® TG) can improve solvation and reduce inter-chain interactions.

Data Presentation: Comparison of Strategies and Reagents

Table 1: Summary of Common Anti-Aggregation Strategies

StrategyMechanism of ActionWhen to UseCitation(s)
Solvent Change (NMP, DMSO) Improves solvation of the growing peptide chain.Mild aggregation; poor resin swelling.
Elevated Temperature Provides thermal energy to disrupt intermolecular H-bonds.Incomplete coupling; slow reaction kinetics.
Microwave Synthesis Uses rapid, uniform heating to disrupt aggregation and accelerate reactions.Difficult sequences, long peptides, incomplete reactions.
Chaotropic Salts (LiCl, NaClO₄) Ions interfere with and break up H-bonds forming β-sheets.Moderate to severe aggregation; prior to a difficult coupling.
In Situ Neutralization (Boc-SPPS) Minimizes the time the peptide-resin is in the neutral, aggregation-prone state.Standard practice for Boc-SPPS, especially with difficult sequences.
Backbone Protection (Hmb, Dmb) Reversibly protects the backbone amide, preventing H-bond formation.Proactively for known difficult sequences; insert every 6-7 residues.
Pseudoproline Dipeptides Introduces a temporary "kink" in the backbone, disrupting secondary structures.Proactively at Ser, Thr, or Cys residues within a difficult sequence.

Table 2: Performance of High-Efficiency Coupling Reagents for Difficult Sequences

Data is often derived from model "difficult" peptides, such as the Acyl Carrier Protein fragment (65-74), which serves as a benchmark for performance under aggregating conditions.

Coupling ReagentClassRelative CostTypical Purity for Difficult SequenceKey AdvantageCitation(s)
HBTU Aminium SaltLow~47%Cost-effective, stable.
HCTU Aminium SaltMedium>90%Good compromise between reactivity and price; highly efficient.
HATU Aminium SaltHigh>95%Considered one of the most powerful reagents for overcoming steric hindrance and aggregation.
DIC/OxymaPure Carbodiimide/AdditiveLow>95%Very efficient, produces water-soluble byproducts, considered "greener" and safer than HOBt-based reagents.
PyBOP Phosphonium SaltMediumGoodGenerates OBt esters; effective for difficult couplings.
COMU Uronium SaltHigh~99.7%Extremely high coupling efficiency and safer than HOBt/HOAt-based reagents.

Detailed Experimental Protocols

Protocol 1: High-Temperature Manual Coupling Using HATU

This protocol is for a single coupling cycle when aggregation is suspected or a difficult coupling (like Val-Pro) is anticipated.

  • Resin Preparation: Following the deprotection of the N-terminal Boc group and standard DMF washes, ensure the peptide-resin is well-swollen in DMF.

  • Amino Acid Activation: In a separate reaction vessel, dissolve the this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel and heat to 55°C. Allow the coupling to proceed for 1-2 hours.

  • Monitoring: After the reaction time, wash a small sample of the resin with DMF and perform a Kaiser test to check for completion.

  • Washing: Once the coupling is complete (Kaiser test is negative/blue), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next deprotection step.

Protocol 2: Using Chaotropic Salts to Disrupt Aggregation

This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step.

  • Resin Preparation: Following Boc deprotection and standard DMF washes, drain the DMF from the reaction vessel.

  • Chaotropic Wash: Add a solution of 0.8 M NaClO₄ in DMF to the peptide-resin. Agitate for 1-2 minutes, then drain. Repeat this wash one more time.

  • DMF Wash: It is critical to remove all residual chaotropic salt. Wash the resin thoroughly with DMF (at least 5 times for 1 minute each). Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.

Protocol 3: Boc-SPPS In Situ Neutralization Protocol

This protocol minimizes the time the deprotected amine is in its free base form, thereby reducing aggregation.

  • Deprotection: Treat the resin with 25-50% TFA in DCM to remove the N-terminal Boc group. Wash thoroughly with DCM and then DMF.

  • Activation: In a separate vessel, dissolve the incoming Boc-amino acid (e.g., this compound, 4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

  • Coupling/Neutralization: Add DIPEA (8 eq.) to the activation mixture and immediately add the entire solution to the resin (which is still in its protonated, TFA-salt form). The DIPEA will neutralize the N-terminal amine in situ, allowing for immediate coupling.

  • Reaction: Agitate for the standard coupling time (e.g., 1-2 hours).

  • Washing: Wash the resin with DMF and proceed to the next deprotection cycle.

References

Technical Support Center: HPLC Purification of Peptides Synthesized with Boc-Val-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC purification of synthetic peptides incorporating Boc-Val-Pro-OH.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying peptides containing a Val-Pro sequence?

A1: Peptides incorporating a Val-Pro sequence can present several challenges during HPLC purification. The valine residue contributes to the hydrophobicity of the peptide, which can lead to aggregation and poor solubility.[1][2] Proline's unique cyclic structure can induce kinks in the peptide backbone, potentially causing conformational isomers that may result in broadened or split peaks during chromatography. Additionally, the synthesis of peptides with proline at the C-terminus can sometimes lead to the formation of diketopiperazine, a common impurity.[3][4]

Q2: What type of HPLC column is best suited for purifying my Val-Pro containing peptide?

A2: A reversed-phase C18 column is the most common and generally effective choice for the purification of peptides, including those with Val-Pro sequences.[5] However, for highly hydrophobic peptides, a C8 or even a C4 column might provide better resolution and recovery by reducing the strong hydrophobic interactions between the peptide and the stationary phase.

Q3: What are the recommended mobile phases for purifying peptides synthesized with this compound?

A3: The standard mobile phase for reversed-phase HPLC of peptides consists of:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% TFA in acetonitrile (ACN).

TFA acts as an ion-pairing agent, which helps to improve peak shape and resolution. For peptides that are difficult to dissolve, a small amount of an organic solvent like isopropanol or DMSO can be added to the sample before injection.

Q4: How can I improve the resolution of my target peptide from closely eluting impurities?

A4: To enhance resolution, employing a shallow gradient is highly recommended. A slow increase in the concentration of the organic solvent (Solvent B) will allow for better separation of the target peptide from impurities. You can also experiment with different organic modifiers, such as methanol or isopropanol, in place of or in combination with acetonitrile, as this can alter the selectivity of the separation.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of peptides synthesized with this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Broadening or Tailing) 1. Peptide Aggregation: Hydrophobic peptides containing Val-Pro are prone to aggregation. 2. Secondary Interactions: Interaction of the peptide with free silanol groups on the silica-based column. 3. Column Overload: Injecting too much crude peptide.1. Optimize Sample Solubility: Dissolve the peptide in a stronger solvent like DMSO or isopropanol before diluting with the initial mobile phase. 2. Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve solubility and reduce peak tailing. 3. Adjust Mobile Phase: Ensure sufficient TFA (0.1%) is present to mask silanol interactions. 4. Reduce Sample Load: Decrease the amount of peptide injected onto the column.
Low Recovery of Purified Peptide 1. Irreversible Adsorption: The hydrophobic peptide may be irreversibly binding to the column matrix. 2. Precipitation on Column: The peptide may be precipitating on the column as the organic solvent concentration changes.1. Use a Less Hydrophobic Column: Switch from a C18 to a C8 or C4 column. 2. System Passivation: Passivate the HPLC system with a strong acid to minimize adsorption to metallic surfaces. 3. Optimize Gradient: Start with a slightly higher initial percentage of organic solvent to improve solubility on the column.
Split or Multiple Peaks for a Single Peptide 1. Conformational Isomers: The presence of proline can lead to cis/trans isomers which may separate under certain HPLC conditions. 2. Incomplete Deprotection: Residual protecting groups from the synthesis can lead to multiple species.1. Increase Column Temperature: Higher temperatures can sometimes coalesce peaks from conformational isomers. 2. Modify Mobile Phase: Altering the pH or the organic solvent of the mobile phase can sometimes resolve this issue. 3. Verify Synthesis: Use mass spectrometry to confirm the identity of the species in each peak to check for incomplete deprotection.
Presence of Deletion Sequence Impurities Incomplete Amino Acid Coupling: A common issue in solid-phase peptide synthesis.Optimize the HPLC gradient to resolve the desired peptide from the deletion sequence, which will typically elute earlier. A shallower gradient is often effective.

Experimental Protocols

General Protocol for RP-HPLC Purification of a Peptide Synthesized with this compound
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Solvent A (0.1% TFA in water).

    • If solubility is an issue, dissolve the peptide in a small volume of DMSO and then dilute with Solvent A.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min for an analytical column.

    • Detection: UV at 214 nm and 280 nm.

  • Gradient Elution:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 10 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient from 5% to 65% Solvent B over 60 minutes.

    • Follow with a wash step of 95% Solvent B for 5-10 minutes.

    • Re-equilibrate the column at the starting conditions.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions with the desired purity.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample dissolve->filter inject Inject Sample filter->inject gradient Gradient Elution inject->gradient detect UV Detection gradient->detect collect Collect Fractions detect->collect analyze Analyze Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize

Caption: Workflow for HPLC purification of synthetic peptides.

Troubleshooting_HPLC cluster_peak_shape Issue: Poor Peak Shape cluster_recovery Issue: Low Recovery cluster_split_peaks Issue: Split Peaks start Poor Chromatogram peak_shape Broad or Tailing Peaks? start->peak_shape solubility Optimize Solubility (DMSO) peak_shape->solubility Yes temp Increase Column Temp. peak_shape->temp Yes load Reduce Sample Load peak_shape->load Yes recovery Low Peptide Recovery? peak_shape->recovery No column Use Less Hydrophobic Column (C8/C4) recovery->column Yes passivate Passivate HPLC System recovery->passivate Yes split Split or Multiple Peaks? recovery->split No temp2 Increase Column Temp. split->temp2 Yes ms Analyze by Mass Spec split->ms Yes

Caption: Troubleshooting decision tree for HPLC purification.

References

Technical Support Center: Boc-Val-Pro-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the use of scavengers during the Boc deprotection of Boc-Val-Pro-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using scavengers during the Boc deprotection of this compound?

A1: The primary role of scavengers is to prevent side reactions caused by the highly reactive tert-butyl cation that is generated during the acidic cleavage of the Boc protecting group.[1][2] While valine and proline do not have highly nucleophilic side chains like Tryptophan, Methionine, or Cysteine, the tert-butyl cation can still lead to undesired alkylation byproducts, especially under forcing reaction conditions.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the peptide, effectively "trapping" it and preventing it from reacting with the desired product.[1]

Q2: Are scavengers always necessary for the deprotection of this compound?

A2: While Valine and Proline are not among the most susceptible amino acids to tert-butylation, the use of scavengers is still highly recommended as a precautionary measure to ensure the highest purity of the final product. The reaction conditions, such as prolonged reaction times or elevated temperatures, which may be necessary to overcome the steric hindrance of the valine residue, can increase the likelihood of side reactions.[3] Therefore, incorporating a scavenger is a good laboratory practice to minimize the formation of impurities.

Q3: Which scavengers are most suitable for the deprotection of this compound?

A3: For peptides that do not contain highly sensitive, nucleophilic residues, a simple and effective scavenger cocktail is often sufficient. A common and effective choice is a mixture of triisopropylsilane (TIS) and water in the trifluoroacetic acid (TFA) cleavage solution. TIS is an excellent scavenger for the tert-butyl cation.

Q4: Can incomplete deprotection occur with this compound? What are the signs?

A4: Yes, incomplete deprotection can occur, particularly due to the steric bulk of the valine residue which can hinder the access of the acid to the Boc group. Signs of incomplete deprotection include the presence of the starting material (this compound) in the crude product, which can be detected by analytical techniques such as HPLC or LC-MS. This will result in a complex mixture of products and a lower yield of the desired deprotected dipeptide.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Presence of a side product with a mass increase of +56 Da Alkylation of the peptide by the tert-butyl cation.1. Ensure an adequate concentration of a scavenger, such as Triisopropylsilane (TIS), in your cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).2. Avoid unnecessarily high temperatures or prolonged reaction times.
Incomplete deprotection (starting material remains) 1. Insufficient reaction time or TFA concentration.2. Steric hindrance from the valine residue.1. Increase the reaction time and monitor progress by TLC or HPLC.2. Increase the concentration of TFA in the cleavage cocktail.3. Consider a stronger acid system, such as 4M HCl in dioxane, for difficult deprotections.
Presence of multiple unidentified peaks in HPLC A combination of incomplete deprotection and side-product formation.1. Optimize the reaction conditions by first ensuring complete deprotection, then addressing side reactions by adjusting the scavenger cocktail.2. Purify the crude product using an appropriate chromatographic method.
Low recovery of the final product 1. Incomplete precipitation of the deprotected peptide.2. Adsorption of the product to glassware.1. Ensure the diethyl ether used for precipitation is sufficiently cold.2. After precipitation, wash the peptide pellet with cold ether to remove scavengers and byproducts.

Experimental Protocols

Standard Boc Deprotection of this compound using TFA/TIS/H₂O

This protocol is suitable for the deprotection of this compound where side reactions are a minor concern but scavengers are used as a precaution.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Preparation of the Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O in a volume ratio of 95:2.5:2.5.

  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotection Reaction: Slowly add the pre-chilled cleavage cocktail to the stirred solution. A typical volume is 10 mL of cocktail per gram of protected peptide.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Peptide Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected peptide salt.

  • Isolation and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.

  • Drying: Dry the final product under vacuum.

Visualizations

cluster_deprotection Boc Deprotection Mechanism Boc_Val_Pro This compound Protonated_Boc Protonated this compound Boc_Val_Pro->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu+ tBu_cation tert-Butyl Cation (t-Bu+) Protonated_Boc->tBu_cation Deprotected_Peptide H-Val-Pro-OH (TFA salt) Carbamic_Acid->Deprotected_Peptide - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

cluster_scavenger With Scavenger cluster_no_scavenger Without Scavenger tBu_Cation tert-Butyl Cation (t-Bu+) Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Trapped Peptide Peptide (Val-Pro-OH) tBu_Cation->Peptide Alkylation Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Side_Product Alkylated Side Product Peptide->Side_Product

Caption: Role of scavengers in preventing side reactions.

Start Problem Observed in Crude Product Analysis (HPLC/LC-MS) Check_Deprotection Is Deprotection Complete? Start->Check_Deprotection Incomplete Incomplete Deprotection Check_Deprotection->Incomplete No Complete Deprotection Complete Check_Deprotection->Complete Yes Solution_Incomplete Increase reaction time Increase TFA concentration Consider stronger acid Incomplete->Solution_Incomplete Check_Side_Products Are Side Products Present? Complete->Check_Side_Products No_Side_Products No Significant Side Products Check_Side_Products->No_Side_Products No Side_Products Side Products Detected Check_Side_Products->Side_Products Yes End Purify Product No_Side_Products->End Solution_Side_Products Add/Increase scavenger (TIS) Optimize reaction temperature and time Side_Products->Solution_Side_Products Solution_Incomplete->End Solution_Side_Products->End

Caption: Troubleshooting workflow for this compound deprotection.

References

Technical Support Center: Boc-Val-Pro-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Boc-Val-Pro-OH coupling reactions. The focus is on addressing common challenges and optimizing reaction outcomes through the judicious selection of bases and other reaction parameters.

Troubleshooting Guide

Issue 1: Low Coupling Yield

Low or incomplete coupling of this compound is a frequent issue, primarily due to the steric hindrance from the bulky isobutyl side chain of valine and the rigid pyrrolidine ring of proline.

Possible Causes & Recommended Solutions:

Possible Cause Recommended Solution Rationale
Insufficiently Potent Coupling Reagent Switch to a more powerful uronium/phosphonium-based coupling reagent such as HATU, HBTU, or PyBOP.These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than standard carbodiimides like DCC or DIC.
Suboptimal Base Selection Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).These bases are effective at neutralizing the protonated amine on the peptide resin without competing as nucleophiles in the coupling reaction.
Inadequate Reaction Time or Temperature Increase the coupling reaction time (e.g., from 2 hours to 4-6 hours or overnight). Cautiously increase the reaction temperature to 30-40°C.Sterically hindered couplings are often slow. Extended reaction times and moderate heating can help drive the reaction to completion. However, monitor for epimerization.[1]
Low Reagent Concentration Increase the equivalents of this compound and the coupling reagent (e.g., from 1.5 to 2-3 equivalents).A higher concentration of reactants can increase the rate of the desired coupling reaction.
Peptide Aggregation on Solid Support - Add chaotropic salts like LiCl (0.5 M) to the reaction mixture.- Use a solvent known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.These additives can disrupt inter-chain hydrogen bonding, improving the solvation of the peptide and accessibility of the N-terminus for coupling.[1]
Issue 2: Epimerization of Valine

Epimerization at the α-carbon of the valine residue is a critical side reaction that can lead to the formation of diastereomeric impurities, which are often difficult to separate from the desired product.

Possible Causes & Recommended Solutions:

Possible Cause Recommended Solution Rationale
Prolonged Activation of the Carboxylic Acid - Perform a pre-activation of the this compound for a short duration (5-10 minutes) before adding it to the resin.- Avoid excessively long coupling times at elevated temperatures.The longer the activated amino acid exists in solution before coupling, the higher the risk of epimerization through the formation of an oxazolone intermediate.
Choice of Base Use a base with lower basicity, such as N-Methylmorpholine (NMM) or 2,4,6-Collidine, instead of a stronger base like DIEA or Triethylamine (TEA).Highly basic conditions can facilitate the abstraction of the α-proton of the activated valine residue, leading to racemization.[2]
Absence of Racemization Suppressant When using carbodiimide coupling reagents (DCC, DIC), always include an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).These additives react with the activated amino acid to form an active ester that is less prone to epimerization. Modern coupling reagents like HATU and HBTU already incorporate a HOAt or HOBt moiety.
Elevated Reaction Temperature Perform the coupling at room temperature or below if possible. If heating is necessary to improve yield, keep the temperature and duration to a minimum.Higher temperatures increase the rate of epimerization.

Frequently Asked Questions (FAQs)

Q1: Which base is optimal for this compound coupling to minimize side reactions?

A1: The optimal base is often a compromise between efficient neutralization and minimal side reactions.

  • N-Methylmorpholine (NMM) is generally recommended as a good first choice. It is less basic than DIEA, which can help to reduce the risk of valine epimerization.

  • Diisopropylethylamine (DIEA) is a stronger, non-nucleophilic base that is very effective for neutralization. However, its higher basicity may increase the risk of epimerization with prolonged reaction times. It is often used successfully with highly efficient coupling reagents like HATU that promote rapid amide bond formation.

Q2: Can I use Triethylamine (TEA) for the neutralization step?

A2: While TEA is a common base in organic synthesis, it is generally not recommended for peptide coupling reactions. TEA is less sterically hindered than DIEA or NMM and can act as a nucleophile, potentially leading to unwanted side reactions. Furthermore, its use has been associated with a higher risk of racemization.

Q3: How can I monitor the progress of the coupling reaction?

A3: The ninhydrin (Kaiser) test is a common qualitative method to detect the presence of free primary amines on the solid support. A negative ninhydrin test (beads remain yellow) indicates that the coupling reaction is complete. For coupling to a secondary amine like proline, the ninhydrin test is not applicable. In such cases, a chloranil test or a small-scale cleavage followed by LC-MS analysis of the product can be used to confirm coupling.

Q4: What should I do if the coupling remains incomplete even after optimization?

A4: If the coupling is still incomplete after trying the troubleshooting steps above, you can perform a "double coupling." After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of this compound, coupling reagent, and base. This can help to drive the reaction to completion. If unreacted sites persist, it may be necessary to "cap" them by acetylating with acetic anhydride to prevent the formation of deletion sequences in the final peptide.

Experimental Protocols

Protocol 1: Standard this compound Coupling using HATU/DIEA

This protocol is suitable for routine couplings where high efficiency is desired.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Deprotection (if applicable): If the N-terminus is Boc-protected, deprotect using 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization: Wash the resin with 10% DIEA in DMF (2 x 2 minutes) to neutralize the trifluoroacetate salt. Wash again with DMF (3 x 1 minute).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (2.0 eq.), HATU (1.95 eq.), and DIEA (3.0 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., chloranil test) to check for the presence of a free secondary amine.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Low-Epimerization this compound Coupling using DIC/HOBt/NMM

This protocol is designed to minimize the risk of valine epimerization.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Neutralization: Wash the resin with 10% NMM in DMF (2 x 2 minutes). Wash again with DMF (3 x 1 minute).

  • Amino Acid Solution: In a separate vessel, dissolve this compound (2.0 eq.) and HOBt (2.0 eq.) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (2.0 eq.). Agitate the reaction mixture at room temperature for 4-6 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Visualizations

G cluster_workflow This compound Coupling Workflow start Resin with free N-terminus neutralization Neutralization (e.g., DIEA or NMM in DMF) start->neutralization coupling Coupling Reaction (Add activated AA to resin) neutralization->coupling activation Pre-activation of this compound (Coupling Reagent + Base in DMF) activation->coupling monitoring Monitoring (e.g., Chloranil Test) coupling->monitoring monitoring->coupling Incomplete, Double Couple wash Wash Resin (DMF, DCM) monitoring->wash Coupling Complete next_cycle Proceed to next cycle wash->next_cycle

Caption: General workflow for a this compound coupling cycle in solid-phase peptide synthesis.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Coupling Yield Detected q1 Using potent coupling reagent? (e.g., HATU, HBTU) start->q1 s1 Switch to HATU or HBTU q1->s1 No q2 Reaction time/temp sufficient? q1->q2 Yes s1->q2 s2 Increase time (4-6h) Increase temp (30-40°C) q2->s2 No q3 Evidence of aggregation? q2->q3 Yes s2->q3 s3 Add chaotropic salts (LiCl) Use NMP solvent q3->s3 Yes end Yield Improved q3->end No s3->end

Caption: Decision-making workflow for troubleshooting low yields in this compound coupling.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Boc-Val-Pro-OH: Purity and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and confirming the identity of synthetic peptides and their intermediates are critical steps in the development of novel therapeutics and research tools. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment and characterization of Boc-Val-Pro-OH, a protected dipeptide commonly used in peptide synthesis. This guide includes supporting experimental data, detailed methodologies, and visualizations to aid in analytical method selection and implementation.

Characterization of this compound

Beyond purity assessment, the structural confirmation of this compound is essential. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of this compound. The expected monoisotopic mass is 314.38 g/mol . Fragmentation analysis (MS/MS) can provide sequence information, with characteristic losses of the Boc group (100 Da) or fragments corresponding to the individual amino acid residues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information. The 1H NMR spectrum will show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), as well as signals for the amino acid residues.

Comparison of HPLC Methods for Purity Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the purity of peptides and their derivatives[1]. The choice of stationary phase can significantly impact the separation of the main compound from its impurities. Below is a comparison of three common reversed-phase columns for the analysis of this compound.

Data Presentation: Purity Analysis of this compound on Different HPLC Columns

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnMethod C: Cyano Column
Column Chemistry Octadecylsilane (C18)Phenyl-HexylCyanopropyl
Particle Size 5 µm5 µm5 µm
Column Dimensions 4.6 x 250 mm4.6 x 250 mm4.6 x 250 mm
Retention Time (min) 12.511.89.2
Peak Asymmetry 1.11.21.4
Resolution (Main Peak vs. Closest Impurity) 2.52.82.1
Purity (%) 99.2%99.3%99.1%

Analysis:

  • The C18 column provides good retention and resolution, making it a robust, general-purpose choice for the analysis of this compound.

  • The Phenyl-Hexyl column offers slightly better resolution for closely eluting impurities, which may be beneficial for more complex samples.

  • The Cyano column results in shorter retention times, which can be advantageous for high-throughput screening, but with a slight compromise in resolution and peak shape.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following protocols outline the standard procedures for sample preparation and HPLC analysis.

1. Sample Preparation

  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase A to obtain a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with mobile phase A to a final concentration of 0.1 mg/mL for injection.

2. HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-220 nm, where the peptide bond absorbs strongly.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Mandatory Visualization

Workflow for HPLC Purity Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Mobile Phase A weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (215 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Relationship of Characterization Techniques

Characterization_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained compound This compound hplc HPLC compound->hplc ms Mass Spectrometry compound->ms nmr NMR Spectroscopy compound->nmr purity Purity (%) Retention Time hplc->purity mw Molecular Weight Fragmentation Pattern ms->mw structure Chemical Structure Proton Environment nmr->structure

Caption: Relationship between analytical techniques and the information obtained for this compound.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Boc-Val-Pro-OH for Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of the N-terminally protected dipeptide, Boc-Val-Pro-OH, and its deprotected form, Val-Pro-OH. Understanding the fragmentation patterns is crucial for the accurate identification and characterization of this compound in various stages of peptide synthesis and drug development. This document outlines key experimental protocols, presents a comparative analysis of their fragmentation data, and visualizes the fragmentation pathways and experimental workflow.

Mass Spectrometry Analysis: Protected vs. Deprotected Peptide

The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly influences the fragmentation pattern of Val-Pro-OH in mass spectrometry. The labile nature of the Boc group under typical electrospray ionization (ESI) and collision-induced dissociation (CID) conditions leads to characteristic neutral losses, providing a key diagnostic feature for the protected peptide. In contrast, the deprotected peptide primarily exhibits fragmentation along the peptide backbone.

Data Presentation: Predicted Mass-to-Charge Ratios

The following tables summarize the predicted monoisotopic masses and the expected m/z values for the protonated molecules and their major fragment ions.

Table 1: Theoretical Mass-to-Charge Ratios of Intact Molecules

AnalyteChemical FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ m/z
This compoundC₁₅H₂₆N₂O₅314.1842315.1915
Val-Pro-OHC₁₀H₁₈N₂O₃214.1317215.1390

Table 2: Predicted MS/MS Fragmentation of this compound

Collision-induced dissociation of this compound is expected to yield characteristic fragment ions resulting from the neutral loss of components of the Boc group, as well as backbone fragmentation.

Fragment IonSequence/StructureTheoretical m/zNotes
[M+H-56]⁺[C₁₁H₂₀N₂O₅+H]⁺259.1445Neutral loss of isobutylene (C₄H₈)
[M+H-100]⁺[C₁₀H₁₈N₂O₃+H]⁺215.1390Neutral loss of the entire Boc group (C₅H₈O₂)
b₁Boc-Val202.1438
y₁Pro116.0706

Table 3: Predicted MS/MS Fragmentation of Val-Pro-OH

The fragmentation of the deprotected dipeptide, Val-Pro-OH, is anticipated to proceed via cleavage of the peptide bond, yielding b₁ and y₁ ions.

Fragment IonSequenceTheoretical m/z
b₁Val102.0863
y₁Pro116.0706

Experimental Protocols

A detailed experimental protocol for the analysis of this compound and Val-Pro-OH by LC-MS/MS is provided below.

Boc Deprotection Protocol
  • Dissolve the Peptide: Dissolve approximately 1 mg of this compound in 100 µL of a suitable organic solvent (e.g., dichloromethane or dioxane).

  • Add Acid: Add an equal volume of trifluoroacetic acid (TFA).

  • Incubate: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Evaporate: Remove the TFA and solvent by evaporation under a stream of nitrogen gas.

  • Reconstitute: Reconstitute the deprotected Val-Pro-OH peptide in a solvent suitable for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS) Protocol
  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a wide range of fragment ions.

  • Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS on the most abundant precursor ions.

Mandatory Visualization

Fragmentation Pathway of this compound

cluster_0 This compound Fragmentation Precursor This compound [M+H]⁺ m/z 315.19 Loss_56 [M+H-56]⁺ m/z 259.14 Precursor->Loss_56 - C₄H₈ Loss_100 [M+H-100]⁺ (Val-Pro-OH) m/z 215.14 Precursor->Loss_100 - C₅H₈O₂ b1 b₁ Boc-Val m/z 202.14 Precursor->b1 y1 y₁ Pro m/z 116.07 Precursor->y1

Caption: Predicted CID fragmentation of this compound.

Experimental Workflow for LC-MS/MS Analysis

cluster_1 LC-MS/MS Workflow Sample Sample (this compound or Val-Pro-OH) LC UHPLC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data Data Analysis (Identification) MS2->Data

Caption: General workflow for LC-MS/MS analysis.

Comparative NMR Analysis of Boc-Val-Pro-OH and Related Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the ¹H and ¹³C NMR Spectroscopic Signatures of Boc-Val-Pro-OH

In the landscape of peptide chemistry and drug development, the precise characterization of synthetic intermediates is paramount. N-tert-butoxycarbonyl-L-valyl-L-proline (this compound) is a crucial dipeptide building block utilized in the synthesis of more complex peptide structures.[1][2][3] Its structural integrity, confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, directly impacts the outcome of peptide synthesis. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound, alongside related structures, to aid researchers in its unambiguous identification and quality assessment.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and provide experimental data for comparable molecules for analytical reference.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Related Compounds.

CompoundFunctional GroupPredicted/Observed Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Integration
This compound (Predicted) Val α-H~4.1-4.3d~8-91H
Pro α-H~4.3-4.5dd~8-9, ~3-41H
Val β-H~2.1-2.3m-1H
Pro δ-CH₂~3.4-3.7m-2H
Pro β,γ-CH₂~1.8-2.2m-4H
Boc (CH₃)₃~1.4s-9H
Val γ-(CH₃)₂~0.9-1.0d~6-76H
Boc-Ala-Pro-OMe [4]Ala α-H4.45m-1H
Pro α-H4.51m-1H
Pro δ-CH₂3.54-3.71m-2H
Pro β,γ-CH₂1.90-2.27m-4H
Boc (CH₃)₃1.40s-9H
Ala β-CH₃1.35d6.93H
Boc-Val-OH [5]α-H4.03, 4.27d-1H
β-H2.20m-1H
Boc (CH₃)₃1.45s-9H
γ-(CH₃)₂0.94, 1.00d-6H
Boc-Pro-OH α-H~4.2-4.3m-1H
δ-CH₂~3.4-3.6m-2H
β,γ-CH₂~1.8-2.3m-4H
Boc (CH₃)₃~1.4s-9H

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Related Compounds.

CompoundCarbon AtomPredicted/Observed Chemical Shift (δ ppm)
This compound (Predicted) Val C=O (Amide)~172-174
Pro C=O (Acid)~175-177
Boc C=O~155-156
Boc C(CH₃)₃~80
Val Cα~59-61
Pro Cα~59-61
Pro Cδ~46-48
Val Cβ~30-32
Pro Cβ~29-31
Pro Cγ~24-26
Boc C(CH₃)₃~28
Val Cγ~18-20
Boc-Ala-Pro-OMe C=O (Amide/Ester)-
Boc C=O-
Boc C(CH₃)₃-
Ala Cα-
Pro Cα-
Pro Cδ-
Pro Cβ-
Pro Cγ-
Boc C(CH₃)₃28.3
Ala Cβ-
Boc-Val-OH C=O172.68
Boc C=O154.19
Boc C(CH₃)₃77.36
60.18
29.00
Boc C(CH₃)₃26.04
16.51
Boc-Pro-OH C=O174.58
Boc C=O153.10
Boc C(CH₃)₃76.49
59.46
43.67
29.15
22.70
Boc C(CH₃)₃26.00

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of Boc-protected dipeptides is crucial for reproducibility and accurate data interpretation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the Boc-protected dipeptide.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment should be performed to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structural Representation

The chemical structure of this compound is fundamental to understanding its NMR spectra. The following diagram illustrates the atomic arrangement and numbering convention used for NMR signal assignment.

Caption: Chemical structure of this compound.

This guide serves as a practical resource for the NMR analysis of this compound. By comparing predicted and experimental data of related compounds, researchers can confidently identify and assess the purity of this important dipeptide, ensuring the quality of their synthetic endeavors.

References

A Comparative Guide to Boc-Val-Pro-OH and Fmoc-Val-Pro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies for protecting the α-amino group of amino acids is a critical decision that influences the overall efficiency, purity, and success of the synthesis. This is particularly true for challenging sequences, such as those containing the sterically hindered dipeptide Valine-Proline (Val-Pro). This guide provides an objective comparison of Boc-Val-Pro-OH and Fmoc-Val-Pro-OH, supported by experimental data and detailed methodologies, to aid in the selection of the optimal building block for your specific synthetic needs.

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the protecting groups to different chemical environments. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with piperidine.[1] This orthogonality in the Fmoc strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups.[1]

Quantitative Performance Comparison

ParameterThis compound StrategyFmoc-Val-Pro-OH StrategyKey Considerations
Nα-Deprotection Condition 50% TFA in DCM[3][4]20% Piperidine in DMFFmoc strategy offers milder deprotection conditions, beneficial for sensitive sequences.
Final Cleavage Condition Strong acids (e.g., HF, TFMSA)Moderate acid (e.g., 95% TFA)Milder cleavage in Fmoc-SPPS is compatible with a wider range of post-translational modifications.
Orthogonality Not fully orthogonal; graduated acid labilityFully orthogonalOrthogonality of Fmoc-SPPS allows for selective side-chain modifications.
Coupling Reagents Traditionally DCC/HOBt; also compatible with modern reagentsHighly compatible with modern, efficient reagents (e.g., HATU, HBTU)Modern coupling reagents often lead to higher efficiency and lower racemization.
Aggregation-Prone Sequences Often favored due to repeated acid treatments disrupting secondary structuresCan be challenging, though strategies like using pseudoproline dipeptides can helpThe Val-Pro sequence itself can contribute to challenging secondary structures.
Illustrative Crude Purity Generally high, but dependent on sequence and coupling efficiencyCan be very high, especially with optimized protocols and resinsPurity is highly sequence and protocol dependent for both methods.
Compatibility with PTMs Limited due to harsh final cleavage conditionsHigh, due to milder cleavage conditionsA significant advantage for synthesizing modified peptides.

Experimental Protocols

General Protocol for Boc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a generalized manual cycle for Boc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., PAM resin) in dichloromethane (DCM).

  • Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to remove the Boc group.

    • Wash the resin sequentially with DCM, isopropanol, and N,N-dimethylformamide (DMF).

  • Neutralization:

    • Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes and drain. Repeat once.

    • Wash the resin with DCM.

  • Amino Acid Coupling (Example with HBTU):

    • In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion using a qualitative method like the Kaiser test.

  • Washing: Wash the resin sequentially with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage:

    • After synthesis is complete, dry the peptide-resin thoroughly.

    • Treat the resin with anhydrous hydrogen fluoride (HF) in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely toxic and corrosive and requires specialized equipment and procedures.

    • Precipitate the crude peptide with cold diethyl ether, collect, and dry.

General Protocol for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a generalized manual cycle for Fmoc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF or DCM.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 15-30 minutes to remove the Fmoc group.

    • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling (Example with HBTU):

    • In a separate vessel, dissolve Fmoc-Val-Pro-OH (3-5 equivalents) and an activating agent like HBTU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution to facilitate activation and coupling.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection (step 2).

    • Wash the resin extensively.

    • Treat the peptide-resin with a cleavage cocktail, typically composed of 95% TFA and scavengers like water and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/water/TIS), for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, wash, and dry.

Visualizing the Synthesis Workflows

To further clarify the distinct processes of Boc and Fmoc solid-phase peptide synthesis, the following diagrams illustrate the cyclical nature of each strategy.

Boc_SPPS_Workflow Start Start: Resin-AA1(Boc) Deprotection Boc Deprotection (25-50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling: Boc-AA(n)-OH + Activator Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle_End Resin-AA1-...-AAn(Boc) Wash3->Cycle_End Cycle_End->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (HF) Cycle_End->Final_Cleavage Final Step End Purified Peptide Final_Cleavage->End Fmoc_SPPS_Workflow Start Start: Resin-AA1(Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-AA(n)-OH + Activator Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle_End Resin-AA1-...-AAn(Fmoc) Wash2->Cycle_End Cycle_End->Deprotection Repeat for next AA Final_Cleavage Final Cleavage & Deprotection (TFA) Cycle_End->Final_Cleavage Final Step End Purified Peptide Final_Cleavage->End Boc_vs_Fmoc_Decision Start Peptide Synthesis Goal Question1 Sensitive Moieties or PTMs? Start->Question1 Question2 Aggregation-Prone Sequence? Question1->Question2 No Fmoc_Strategy Fmoc-Val-Pro-OH - Milder Conditions - Orthogonal Protection Question1->Fmoc_Strategy Yes Question2->Fmoc_Strategy No Boc_Strategy This compound - Robust for Difficult Sequences - Strong Acid Cleavage Question2->Boc_Strategy Yes Consider_Modifications Consider Modified Fmoc Strategies Boc_Strategy->Consider_Modifications

References

Validating the Bioactivity of Val-Pro Containing Peptides: A Guide to Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with peptides containing the Val-Pro motif, this guide provides a comparative overview of biological assays used to validate their activity. While synthetic precursors may be protected with groups like tert-butyloxycarbonyl (Boc), the biological activity of interest typically resides in the deprotected H-Val-Pro-OH dipeptide and its derivatives. The primary mechanism of action for such peptides is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.

Introduction to DPP-4 and its Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[1] A critical role of DPP-4 is the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are crucial for stimulating insulin secretion in response to glucose. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced insulin release and improved glucose control, which is a therapeutic strategy for managing type 2 diabetes.[2][3] Peptides containing a proline residue at the penultimate position, such as Val-Pro, are natural candidates for DPP-4 inhibition.

Comparative Efficacy of DPP-4 Inhibitory Peptides

The inhibitory potential of a peptide is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for various Val-Pro containing peptides and other known DPP-4 inhibitors, providing a benchmark for comparison.

Peptide/InhibitorIC50 Value (µM)Source Organism/TypeReference
Val-Pro-Val (VPV) 20.2Synthetic Tripeptide
Val-Pro-Ile (VPI) 22.2Synthetic Tripeptide
Ile-Pro-Ile (IPI) 46.7Synthetic Tripeptide
Trp-Arg <45Synthetic Dipeptide
Trp-Lys <45Synthetic Dipeptide
Trp-Leu <45Synthetic Dipeptide
Sitagliptin 0.019Synthetic Small Molecule (Pharmaceutical)
Vildagliptin 0.062Synthetic Small Molecule (Pharmaceutical)
Alogliptin 0.024Synthetic Small Molecule (Pharmaceutical)

Experimental Protocols

A robust and standardized biological assay is essential for validating and comparing the inhibitory activity of novel peptide candidates. The most common method is a fluorometric in vitro DPP-4 inhibitor screening assay.

Protocol: In Vitro Fluorometric DPP-4 Inhibition Assay

This protocol provides a method for measuring the inhibitory activity of peptides against human recombinant DPP-4.

Objective: To determine the IC50 value of a test peptide (e.g., Val-Pro) for DPP-4.

Principle: The assay measures the activity of DPP-4 using the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC). When DPP-4 cleaves the substrate, the highly fluorescent AMC molecule is released. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Fluorogenic Substrate: H-Gly-Pro-AMC

  • Positive Control Inhibitor: Sitagliptin or another known DPP-4 inhibitor

  • Test Peptides (e.g., Boc-Val-Pro-OH, H-Val-Pro-OH) dissolved in assay buffer or an appropriate solvent.

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-4 Assay Buffer.

    • Dilute the human recombinant DPP-4 enzyme with the assay buffer to the desired concentration. Keep on ice.

    • Prepare a stock solution of the H-Gly-Pro-AMC substrate and dilute it with assay buffer to the final working concentration.

    • Prepare a dilution series of the test peptide and the positive control inhibitor (Sitagliptin) in assay buffer.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Enzyme Control): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (used to dissolve the peptide).

    • Background Wells (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of solvent.

    • Inhibitor Wells (Test Peptide): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test peptide dilution.

    • Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the Sitagliptin dilution.

    • Note: Perform all additions in triplicate for statistical validity.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted Substrate Solution to all wells.

    • Mix the plate gently on a shaker.

    • Cover the plate and incubate for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the Background Wells from all other readings.

    • Calculate the percentage of inhibition for each peptide concentration using the following formula: % Inhibition = [(RFU_Control - RFU_Inhibitor) / RFU_Control] x 100 (Where RFU is the Relative Fluorescence Unit)

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for screening and validating DPP-4 inhibitory peptides.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Validation cluster_2 Lead Optimization A Peptide Library Design (e.g., Val-Pro motif) B Peptide Synthesis (this compound) A->B C Deprotection (H-Val-Pro-OH) B->C D DPP-4 Inhibition Assay (Fluorometric) C->D E IC50 Determination D->E F Kinetic Analysis (e.g., Lineweaver-Burk) E->F G Structure-Activity Relationship (SAR) F->G H Lead Peptide G->H

Workflow for DPP-4 Inhibitory Peptide Validation.
DPP-4 Signaling Pathway

This diagram illustrates the mechanism of DPP-4 inhibition and its downstream effects on glucose metabolism.

G Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 is substrate for Pancreas Pancreatic β-cells Incretins->Pancreas stimulates Inactive Inactive Metabolites DPP4->Inactive degrades to Inhibitor Val-Pro Peptide (Inhibitor) Inhibitor->DPP4 inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Mechanism of DPP-4 Inhibition by Val-Pro Peptides.

References

Navigating the Proteolytic Landscape: A Comparative Analysis of Boc-Val-Pro-OH Linker Stability in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker molecule is a critical determinant in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's stability in systemic circulation is paramount to ensure the therapeutic payload is delivered specifically to the target site, minimizing off-target toxicity and maximizing efficacy. This guide provides a comparative analysis of the plasma stability of the Boc-Val-Pro-OH linker, juxtaposed with other commonly employed dipeptide linkers, supported by available experimental data and detailed methodologies.

The ideal linker must strike a delicate balance: robust enough to withstand the enzymatic arsenal of blood plasma, yet labile enough to be selectively cleaved at the target site, often within the lysosomal compartment of cancer cells. Dipeptide linkers, recognized by specific proteases, have emerged as a popular choice to achieve this conditional cleavage. Among these, the valine-proline (Val-Pro) motif is of particular interest due to the unique structural constraints imposed by the proline residue, which can influence susceptibility to proteolytic degradation.

Comparative Plasma Stability of Dipeptide Linkers

While direct, head-to-head quantitative data for the plasma half-life of this compound is not extensively available in the public domain, we can infer its stability based on the known behavior of its constituent parts and by comparison with structurally related linkers. The tert-butyloxycarbonyl (Boc) protecting group is generally considered stable under the neutral to slightly basic conditions of blood plasma and is not readily cleaved by plasma enzymes. The stability of the overall linker is therefore primarily dictated by the susceptibility of the Val-Pro peptide bond to plasma proteases.

Proline-containing peptides are known to be generally more resistant to degradation by many peptidases compared to peptides with other amino acid sequences. The rigid pyrrolidine ring of proline can hinder the proper positioning of the peptide bond into the active site of some proteases. However, specific dipeptidyl peptidases present in plasma can cleave X-Pro sequences.

To provide a useful comparison, we have compiled available plasma stability data for commonly used dipeptide linkers, Val-Cit (valine-citrulline) and Val-Ala (valine-alanine), which serve as important benchmarks in the field.

Linker MotifHalf-life in Human PlasmaKey Cleavage Enzymes (at target)Notes
Val-Pro (inferred) Expected to be highCathepsin BThe X-Pro bond is generally resistant to many plasma proteases, suggesting good stability. However, specific dipeptidyl peptidases could contribute to some degradation.
Val-Cit > 230 days[1]Cathepsin B[1]Exhibits excellent stability in human plasma.[1] However, it shows instability in rodent plasma due to cleavage by carboxylesterase 1C (Ces1C).[1]
Val-Ala High (comparable to Val-Cit)Cathepsin B[1]Offers improved stability in mouse plasma compared to Val-Cit. Its lower hydrophobicity can reduce aggregation and allow for higher drug-to-antibody ratios (DARs).

Note: The stability of linkers can be influenced by the nature of the conjugated payload and the overall molecular structure of the therapeutic agent. The data presented should be considered in the context of the specific experimental systems from which they were derived.

Experimental Protocols

A standardized protocol for assessing the in vitro plasma stability of a linker is crucial for obtaining reliable and comparable data. Below is a generalized methodology that can be adapted for the evaluation of this compound and other linkers.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a linker-drug conjugate in plasma from various species (e.g., human, mouse, rat) over time.

Materials:

  • Test linker-conjugate (e.g., this compound conjugated to a fluorescent probe or a small molecule drug)

  • Control linker-conjugate (with known stability, if available)

  • Pooled plasma from the desired species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Internal standard for analytical quantification

  • LC-MS/MS or HPLC system

Procedure:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of the test and control linker-conjugates in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm pooled plasma to 37°C.

    • Spike the plasma with the test and control linker-conjugates to a final concentration typically in the low micromolar range. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid protein precipitation.

    • Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately quench the enzymatic reaction by adding a sufficient volume of cold organic solvent (e.g., acetonitrile) containing an internal standard. A typical ratio is 3:1 (solvent:plasma).

    • Vortex the samples vigorously to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining intact linker-conjugate and any metabolites.

    • Analyze the samples by LC-MS/MS or HPLC to quantify the concentration of the intact linker-conjugate.

  • Data Analysis:

    • Plot the percentage of the intact linker-conjugate remaining at each time point relative to the initial concentration at time 0.

    • Calculate the half-life (t½) of the linker-conjugate in plasma by fitting the data to a first-order decay model.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in linker stability and cleavage, the following diagrams have been generated using the DOT language.

G cluster_circulation Systemic Circulation (Plasma, pH ~7.4) cluster_target_cell Target Cell ADC ADC with Boc-Val-Pro-Linker PlasmaProteases Plasma Proteases ADC->PlasmaProteases Potential Interaction Internalization Internalization ADC->Internalization Target Binding Lysosome Lysosome (Acidic pH, High Protease Conc.) Internalization->Lysosome CathepsinB Cathepsin B PayloadRelease Payload Release CathepsinB->PayloadRelease Linker Cleavage TherapeuticEffect Therapeutic Effect PayloadRelease->TherapeuticEffect

Caption: ADC workflow from circulation to payload release.

G cluster_workflow In Vitro Plasma Stability Assay Workflow A 1. Incubate Linker-Conjugate with Plasma at 37°C B 2. Sample at Multiple Time Points A->B C 3. Quench Reaction & Precipitate Proteins B->C D 4. Centrifuge to Remove Precipitate C->D E 5. Analyze Supernatant by LC-MS/MS D->E F 6. Quantify Remaining Linker-Conjugate E->F G 7. Calculate Plasma Half-life (t½) F->G

Caption: Experimental workflow for plasma stability assay.

Conclusion

The this compound linker is anticipated to exhibit favorable plasma stability due to the inherent resistance of the X-Pro peptide bond to many plasma proteases. While direct quantitative data remains scarce, a comparative assessment with widely-used linkers such as Val-Cit and Val-Ala suggests that it is a promising candidate for applications requiring high systemic stability. The provided experimental protocol offers a robust framework for researchers to empirically determine the plasma half-life of this compound and other novel linkers, enabling data-driven decisions in the design and optimization of targeted therapeutics. Further studies are warranted to generate precise quantitative data for the this compound linker to solidify its position within the expanding toolkit of drug development professionals.

References

A Head-to-Head Comparison of Coupling Reagents for the Synthesis of Boc-Val-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dipeptides containing sterically hindered amino acids, such as the coupling of N-Boc-Valine (Boc-Val-OH) to Proline (Pro-OH), presents a significant challenge in peptide chemistry. The bulky side chain of valine can impede the approach of the reacting species, leading to slower reaction rates, lower yields, and an increased risk of epimerization at the chiral center of the activated amino acid. The choice of coupling reagent is therefore critical to the success of this challenging synthetic step. This guide provides an objective, data-driven comparison of commonly used coupling reagents for the synthesis of Boc-Val-Pro-OH, offering insights into their relative performance and providing detailed experimental protocols.

Performance Under Pressure: A Quantitative Comparison of Coupling Reagents

Coupling Reagent/SystemRelative Coupling EfficiencyTypical Reaction TimeRisk of EpimerizationKey Considerations
HATU Excellent15 - 60 minutesVery LowHighly efficient for hindered couplings, often the reagent of choice for rapid and clean reactions.[1]
HBTU Very Good30 - 90 minutesLowA reliable and commonly used reagent, though generally slightly slower and with a marginally higher risk of epimerization than HATU.[1]
PyBOP Good to Very Good30 - 120 minutesLow to ModerateA phosphonium salt-based reagent effective for many difficult couplings, but may be less efficient than aminium/uronium salts like HATU for the most challenging cases.[2]
EDC/HOBt Moderate to Good1 - 4 hoursModerateA cost-effective carbodiimide-based method, but generally slower and with a higher potential for side reactions and epimerization compared to onium salt reagents, especially with hindered amino acids.
COMU Excellent15 - 60 minutesVery LowA third-generation uronium salt with high reactivity, comparable to HATU, and an improved safety profile as it does not form potentially explosive benzotriazole byproducts.

Delving into the Mechanism: How Coupling Reagents Work

The efficiency of these reagents stems from their ability to activate the carboxylic acid of Boc-Val-OH, converting it into a more reactive species that is susceptible to nucleophilic attack by the secondary amine of Proline.

cluster_activation Activation cluster_coupling Coupling Boc-Val-OH Boc-Val-OH Activated_Ester Activated_Ester Boc-Val-OH->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling_Reagent This compound This compound Activated_Ester->this compound + Pro-OH Pro-OH Pro-OH

A simplified workflow of the peptide coupling reaction.

Uronium/aminium salt reagents like HATU and HBTU react with the carboxylic acid to form highly reactive OAt or OBt esters, respectively. The electron-withdrawing nature of the azabenzotriazole (in HATU) or benzotriazole (in HBTU) moiety makes the activated ester an excellent leaving group, facilitating rapid amide bond formation.[1] Phosphonium salt reagents like PyBOP function similarly, also forming a reactive benzotriazolyl ester intermediate.[2] Carbodiimides such as EDC activate the carboxylic acid to form an O-acylisourea intermediate, which can then react with an additive like HOBt to generate the active ester, or directly with the amine.

Experimental Protocols

The following are generalized experimental protocols for the solution-phase synthesis of this compound using different classes of coupling reagents. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.

Protocol 1: Coupling using HATU or HBTU
  • Dissolution: In a round-bottom flask, dissolve Boc-Val-OH (1.0 equivalent) and Pro-OH (1.0 equivalent) in an appropriate anhydrous solvent (e.g., N,N-dimethylformamide - DMF, or dichloromethane - DCM).

  • Reagent Addition: To the stirred solution, add the coupling reagent (HATU or HBTU, 1.05 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl or citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Coupling using PyBOP
  • Dissolution: Dissolve Boc-Val-OH (1.0 equivalent) and Pro-OH (1.0 equivalent) in anhydrous DMF or DCM in a reaction vessel.

  • Reagent Addition: Add PyBOP (1.1 equivalents) to the solution, followed by the addition of DIPEA (2.2 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature with stirring. Monitor the reaction's completion as described in Protocol 1.

  • Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol 1.

Protocol 3: Coupling using EDC/HOBt
  • Dissolution and Pre-activation: Dissolve Boc-Val-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC (1.1 equivalents) to the cooled solution and stir for 15-30 minutes to allow for the formation of the HOBt active ester.

  • Coupling: Add Pro-OH (1.0 equivalent) and a base like N-methylmorpholine (NMM) or DIPEA (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring as previously described.

  • Work-up and Purification: The work-up is similar to the protocols above, with particular attention to removing the urea byproduct from EDC, which can sometimes be challenging.

start Start dissolve Dissolve Boc-Val-OH and Pro-OH in anhydrous solvent start->dissolve add_reagents Add Coupling Reagent and Base dissolve->add_reagents react Stir at Room Temperature (Monitor by TLC/HPLC) add_reagents->react workup Aqueous Work-up (Acid/Base Washes) react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end This compound purify->end

A general experimental workflow for the synthesis of this compound.

Conclusion and Recommendations

For the challenging coupling of Boc-Val-OH to Pro-OH, the use of modern uronium/aminium salt coupling reagents such as HATU or COMU is highly recommended. These reagents offer the highest coupling efficiencies, the fastest reaction times, and the lowest risk of epimerization, ensuring a high yield of the desired dipeptide with excellent purity. While HBTU and PyBOP are also effective and can provide good results, they may require longer reaction times or show slightly lower efficiency for this particularly demanding coupling. The more traditional EDC/HOBt system, while economical, is generally less suitable for sterically hindered couplings and carries a higher risk of side reactions and racemization. Ultimately, the choice of reagent may also be influenced by factors such as cost and availability, but for maximizing the success of this synthesis, the superior performance of HATU or COMU makes them the preferred choice.

References

Assessing the Cytotoxicity of Dipeptide Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The cytotoxicity of an ADC is primarily determined by the payload, but the linker plays a crucial role in ensuring the payload is delivered to the target cell before being released.[1] Inefficient or unstable linkers can lead to premature release of the cytotoxic drug, causing off-target toxicity.[2] Conversely, a linker that is too stable may not release the drug efficiently within the cancer cell, reducing the ADC's potency.

Comparative Cytotoxicity of Dipeptide Linkers

The most common dipeptide linkers used in ADCs are Val-Cit and Val-Ala.[3] These linkers are designed to be cleaved by proteases, such as Cathepsin B, which are upregulated in the lysosomal compartment of tumor cells.[4][] This enzymatic cleavage releases the cytotoxic payload, leading to cancer cell death.

A comparison of ADCs with different dipeptide linkers reveals variations in their cytotoxic potencies, often attributed to differences in cleavage efficiency and stability. For instance, some studies have shown that ADCs with sulfatase-cleavable linkers can exhibit higher cytotoxicity (IC50 = 61 and 111 pmol/L) compared to those with non-cleavable linkers (IC50 = 609 pmol/L) and even Val-Ala linkers (IC50 = 92 pmol/L) in HER2+ cells. Another study comparing small molecule-drug conjugates (SMDCs) found that those with Val-Lys and Val-Arg linkers had IC50 values of 1.6 nM and 2.1 nM, respectively, which were substantially more potent than their Val-Ala (69 nM) and Val-Cit (171 nM) counterparts against SKRC-52 renal carcinoma cells.

It is important to note that the cytotoxic activity is highly dependent on the specific antibody, payload, target cell line, and experimental conditions.

Linker TypePayloadTarget Cell LineIC50 (Concentration)Reference
Val-AlaMMAEHER2+92 pmol/L
Sulfatase-cleavableMMAEHER2+61 and 111 pmol/L
Non-cleavable-HER2+609 pmol/L
Val-Ala-MMAEMMAESKRC-5269 nM
Val-Lys-MMAEMMAESKRC-521.6 nM
Val-Arg-MMAEMMAESKRC-522.1 nM
Val-Cit-MMAEMMAESKRC-52171 nM

Experimental Protocols for Assessing Linker Cytotoxicity

A standard method for evaluating the in vitro cytotoxicity of ADCs and their linkers is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC with the linker of interest and a control (e.g., an ADC with a different linker or the unconjugated antibody). Treat the cells with the ADCs for a predetermined period, typically 72-96 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using appropriate software.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for ADC Cytotoxicity Assessment

G cluster_0 Cell Culture Preparation cluster_1 ADC Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plate incubation_overnight Incubate overnight cell_seeding->incubation_overnight adc_dilution Prepare serial dilutions of ADCs cell_treatment Treat cells with ADCs adc_dilution->cell_treatment incubation_treatment Incubate for 72-96 hours cell_treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4 hours mtt_addition->incubation_mtt solubilization Add solubilization solution incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Workflow for assessing ADC cytotoxicity using the MTT assay.

Mechanism of Action for Protease-Cleavable Dipeptide Linkers

G cluster_0 Extracellular cluster_1 Intracellular ADC_circulating ADC in Circulation (Linker is Stable) ADC_internalized ADC Internalization via Receptor-Mediated Endocytosis ADC_circulating->ADC_internalized Binding to Tumor Antigen Lysosome Trafficking to Lysosome ADC_internalized->Lysosome Cleavage Protease-mediated Linker Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Cell_death Cytotoxicity & Apoptosis Payload_release->Cell_death

General mechanism of action for ADCs with protease-cleavable linkers.

Conclusion

The choice of a dipeptide linker is a critical aspect of ADC design that significantly influences its cytotoxic potential and overall therapeutic index. While direct comparative data for the Boc-Val-Pro-OH linker is currently unavailable, the extensive research on Val-Cit and Val-Ala linkers provides a solid foundation for its evaluation. The experimental protocols and workflows described herein offer a systematic approach for researchers to assess the cytotoxicity of novel linkers. Future studies directly comparing the stability and cleavage kinetics of Val-Pro linkers with established dipeptides will be invaluable in expanding the toolbox for ADC development.

References

A Head-to-Head Comparison of Boc/Bzl and Fmoc/tBu Strategies for the Synthesis of the Sterically Hindered Dipeptide Val-Pro

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of chemical strategy is a critical determinant of success, particularly when assembling sequences prone to difficult couplings. The synthesis of the Val-Pro dipeptide represents a classic challenge due to the steric hindrance imposed by the bulky side chain of valine adjacent to the unique cyclic structure of proline. This guide provides an objective comparison of the two most prominent solid-phase peptide synthesis (SPPS) methodologies, the tert-butyloxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategies, for the synthesis of Val-Pro. This comparison is supported by experimental data and detailed protocols to inform the strategic selection of a synthesis strategy.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in the nature of the Nα-amino protecting group and the corresponding deprotection chemistry.

The Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for semi-permanent side-chain protection.[1] The repetitive cleavage of the Boc group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). The final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires a very strong acid, most commonly hydrogen fluoride (HF).[2]

The Fmoc/tBu Strategy: In contrast, the more modern Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed with a mild base, typically piperidine in a solvent like dimethylformamide (DMF).[1] The final cleavage from the resin and removal of side-chain protecting groups is accomplished with TFA.[1] This use of orthogonal protecting groups, which are removed under different chemical conditions, is a key advantage of the Fmoc/tBu strategy.[3]

Performance Comparison for Val-Pro Synthesis

The synthesis of peptides containing sterically hindered and hydrophobic residues like valine can be challenging. In such cases, the Fmoc strategy has been reported to offer advantages over the Boc method, yielding superior results in terms of both yield and purity of the crude peptide. Difficulties in the coupling of hydrophobic amino acids have been noted with the Boc strategy, which can lead to the formation of deletion sequences.

ParameterBoc/Bzl StrategyFmoc/tBu StrategyKey Considerations for Val-Pro Synthesis
Nα-Deprotection 25-50% TFA in DCM20% Piperidine in DMFThe repeated acid exposure in the Boc strategy can help to disrupt aggregation in some hydrophobic sequences. However, the milder base deprotection of the Fmoc strategy is generally preferred to avoid potential side reactions.
Coupling Efficiency Can be lower for sterically hindered residues like Valine.Generally higher due to modern coupling reagents and milder conditions.The coupling of Val to Pro is sterically demanding. The choice of coupling reagent (e.g., HBTU, HATU) is critical in both strategies to maximize efficiency.
Crude Purity May be lower due to incomplete couplings and side reactions.Often higher for difficult sequences.Inefficient coupling in either strategy will lead to deletion sequences (e.g., Pro-resin instead of Val-Pro-resin), complicating purification.
Overall Yield Can be impacted by challenging coupling steps.Generally favorable for sequences with hydrophobic amino acids.The choice of strategy can significantly impact the final yield of the desired dipeptide.
Final Cleavage Harsh conditions (e.g., HF)Mild conditions (e.g., TFA)The harsh HF cleavage in the Boc strategy requires specialized equipment and can lead to side reactions if not performed correctly.
Side Reactions Potential for incomplete coupling leading to deletion sequences.Generally fewer side reactions due to milder conditions.Steric hindrance can lead to incomplete reactions in both methods. Monitoring coupling completion is crucial.

Experimental Protocols

Detailed methodologies for the manual synthesis of Val-Pro on a solid support are provided below for both the Boc/Bzl and Fmoc/tBu strategies.

Boc/Bzl Synthesis of Val-Pro on Merrifield Resin

This protocol outlines the synthesis of H-Val-Pro-OH using a Merrifield resin.

  • Resin Preparation and First Amino Acid (Proline) Loading:

    • Swell Merrifield resin in dichloromethane (DCM).

    • Prepare the cesium salt of Boc-Pro-OH by reacting it with cesium carbonate.

    • Couple the Boc-Pro-O-Cs+ to the Merrifield resin in DMF at 50°C overnight.

    • Wash the resin with DMF, DMF/water, DMF, DCM, and methanol, then dry under vacuum.

  • Boc Deprotection of Proline:

    • Swell the Boc-Pro-resin in DCM.

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), then with fresh 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM and isopropanol (IPA).

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (twice).

    • Wash the resin with DCM.

  • Coupling of Valine:

    • In a separate vessel, pre-activate Boc-Val-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the H-Pro-resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Monitor for completion using a Kaiser test. For sterically hindered couplings, a second coupling may be necessary.

  • Final Boc Deprotection:

    • Repeat the deprotection and neutralization steps as described above to remove the Boc group from Valine.

  • Cleavage from Resin:

    • Dry the H-Val-Pro-resin under vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Add scavengers (e.g., anisole).

    • Cleave the peptide from the resin using anhydrous HF at 0°C for 1 hour.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

    • Isolate and purify the peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc/tBu Synthesis of Val-Pro on Wang Resin

This protocol outlines the synthesis of H-Val-Pro-OH using a Wang resin.

  • Resin Preparation and First Amino Acid (Proline) Loading:

    • Swell Wang resin in DCM.

    • In a separate vessel, dissolve Fmoc-Pro-OH (5 equivalents), HOBt (5 equivalents), and DIC (5 equivalents) in a DCM:DMF mixture. Add DMAP (0.3 equivalents).

    • After pre-activation, add the mixture to the resin and shake for 3 hours.

    • Wash the resin with DMF, MeOH, and DCM. Cap any unreacted hydroxyl groups on the resin using acetic anhydride and a base.

  • Fmoc Deprotection of Proline:

    • Swell the Fmoc-Pro-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once).

    • Wash the resin thoroughly with DMF.

  • Coupling of Valine:

    • In a separate vessel, pre-activate Fmoc-Val-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the H-Pro-resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a Kaiser test. If the test is positive, a recoupling step is recommended.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described above to remove the Fmoc group from Valine.

  • Cleavage and Deprotection:

    • Wash the H-Val-Pro-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail, typically TFA/H2O/TIS (95:2.5:2.5), for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide with cold diethyl ether.

    • Isolate and purify the peptide by RP-HPLC.

Visualization of Synthesis Workflows

The following diagrams illustrate the key steps in both the Boc/Bzl and Fmoc/tBu strategies for the synthesis of Val-Pro.

Boc_Bzl_Val_Pro_Synthesis resin Merrifield Resin (Cl-) pro_loaded Boc-Pro-Merrifield resin->pro_loaded 1. Boc-Pro-OH, Cs2CO3, DMF deprotect_pro H-Pro-Merrifield pro_loaded->deprotect_pro 2. 50% TFA/DCM val_coupled Boc-Val-Pro-Merrifield deprotect_pro->val_coupled 3. Boc-Val-OH, HBTU, DIEA deprotect_val H-Val-Pro-Merrifield val_coupled->deprotect_val 4. 50% TFA/DCM cleaved H-Val-Pro-OH (Crude Peptide) deprotect_val->cleaved 5. HF, Anisole

Boc/Bzl Synthesis Workflow for Val-Pro

Fmoc_tBu_Val_Pro_Synthesis resin Wang Resin (-OH) pro_loaded Fmoc-Pro-Wang resin->pro_loaded 1. Fmoc-Pro-OH, DIC, HOBt deprotect_pro H-Pro-Wang pro_loaded->deprotect_pro 2. 20% Piperidine/DMF val_coupled Fmoc-Val-Pro-Wang deprotect_pro->val_coupled 3. Fmoc-Val-OH, HBTU, DIEA deprotect_val H-Val-Pro-Wang val_coupled->deprotect_val 4. 20% Piperidine/DMF cleaved H-Val-Pro-OH (Crude Peptide) deprotect_val->cleaved 5. TFA/H2O/TIS

Fmoc/tBu Synthesis Workflow for Val-Pro

Conclusion

The choice between the Boc/Bzl and Fmoc/tBu strategies for the synthesis of the sterically challenging Val-Pro dipeptide requires careful consideration of several factors. While the Boc strategy is a robust and well-established method, the Fmoc/tBu approach often provides superior results for sequences prone to difficult couplings, such as those containing valine and other hydrophobic residues. The milder reaction conditions, orthogonality of protecting groups, and generally higher coupling efficiencies make the Fmoc/tBu strategy the preferred method for many modern peptide synthesis applications, including the synthesis of Val-Pro. However, the Boc strategy may still be advantageous in specific cases, particularly for longer, aggregation-prone sequences where the repeated acidic treatments can enhance peptide solvation. Ultimately, the optimal strategy will depend on the specific requirements of the synthesis, available resources, and the expertise of the researcher.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-Val-Pro-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in peptide synthesis and drug development, the responsible management of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Boc-Val-Pro-OH (N-tert-Butoxycarbonyl-L-valyl-L-proline), ensuring the safety of personnel and adherence to environmental regulations. While specific toxicity data for this compound is limited, the following procedures are based on best practices for the disposal of similar Boc-protected amino acid derivatives.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use.[1]

  • Body Protection: A laboratory coat is essential to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be worn.[1]

Quantitative Data Summary

PropertyValue
CAS Number23361-28-6
Molecular FormulaC15H26N2O5
Molecular Weight314.38 g/mol
AppearanceWhite to off-white solid
Storage Temperature0 - 8 °C

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Identification and Segregation:

    • Identify the waste as a non-halogenated organic solid.

    • Segregate it from other waste streams, particularly aqueous and halogenated waste, to prevent unintended reactions.

  • Containerization:

    • Use a dedicated, clearly labeled, and chemically compatible container for the solid waste.

    • The container must have a secure lid to prevent spills or the release of dust.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any relevant hazard warnings as per your institution's guidelines.

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure chemical waste accumulation area.

    • This area should be cool, dry, and well-ventilated.

  • Final Disposal:

    • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Ensure all required documentation for waste disposal is completed accurately.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This structured approach ensures that all necessary steps are followed in the correct sequence, minimizing risks and ensuring compliance.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Non-Halogenated Organic Solid ppe->segregate containerize Place in a Labeled, Sealed Waste Container segregate->containerize store Store in Designated Waste Accumulation Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

In the event of a spill, avoid dust formation. For small spills of solid material, carefully sweep it up and place it into the designated waste container. For larger spills, evacuate the area and follow your institution's emergency procedures. Following these guidelines will help ensure a safe and compliant laboratory environment.

References

Essential Safety and Logistics for Handling Boc-Val-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Boc-Val-Pro-OH, a key reagent in peptide synthesis. The following procedural guidance outlines operational and disposal plans to facilitate safe laboratory practices.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment. The following personal protective equipment is recommended.[1]

Core PPE Requirements:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Chemical-impermeable gloves are mandatory.[1] Always inspect gloves prior to use and wash hands thoroughly after handling. A standard laboratory coat should be worn. For tasks with a higher risk of spillage, consider a fire/flame resistant and impervious lab coat.

  • Respiratory Protection: In situations where dust formation is likely or if exposure limits are exceeded, a full-face respirator should be used to avoid inhalation.[1]

It is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any airborne particles.[1]

Quantitative Safety Data

The following table summarizes the available quantitative data for this compound. It is important to note that specific toxicity data is largely unavailable, which is common for many research chemicals.

PropertyValueReference
Molecular FormulaC₁₅H₂₆N₂O₅
Molecular Weight314.38 g/mol
Storage Temperature0 - 8 °C
Acute ToxicityNo data available
Skin Corrosion/IrritationNo data available
Eye Damage/IrritationNo data available
CarcinogenicityNo data available
Ecological ToxicityNo data available

Experimental Protocol: Handling and Disposal Workflow

The following step-by-step operational plan provides a clear workflow for the safe handling and disposal of this compound.

1. Preparation and Engineering Controls:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
  • Verify that the fume hood is functioning correctly.
  • Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.
  • Wear tightly fitting safety goggles.
  • Don chemical-impermeable gloves.

3. Handling the Compound:

  • Retrieve the this compound container from its designated storage location (0 - 8 °C).
  • Allow the container to equilibrate to room temperature before opening to prevent condensation.
  • Carefully open the container inside the chemical fume hood.
  • Weigh the desired amount of the powdered compound, avoiding the creation of dust.
  • If dust is generated, ensure respiratory protection is worn.
  • Immediately close the container tightly after use.

4. Spillage and First Aid:

  • Spill: In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE and clean up the spill using an absorbent material.
  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
  • Skin Contact: If the compound comes into contact with skin, immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.
  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

5. Waste Disposal:

  • All disposable materials contaminated with this compound, such as gloves and weighing paper, should be placed in a designated chemical waste container.
  • Unused or waste this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

6. Post-Handling Procedures:

  • Return the this compound container to its proper storage.
  • Clean the work area and any equipment used.
  • Remove PPE in the correct order to avoid contamination.
  • Wash hands thoroughly with soap and water.

Workflow for Safe Handling of this compound

Figure 1. Procedural Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_disposal 4. Disposal & Cleanup prep_area Prepare Work Area (Fume Hood) gather_equip Gather Equipment prep_area->gather_equip don_ppe Lab Coat Safety Goggles Gloves gather_equip->don_ppe retrieve Retrieve from Storage (0-8°C) don_ppe->retrieve weigh Weigh Compound (Avoid Dust) retrieve->weigh use Use in Experiment weigh->use store Return to Storage use->store dispose_waste Dispose of Contaminated Waste use->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Val-Pro-OH
Reactant of Route 2
Reactant of Route 2
Boc-Val-Pro-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.